CAS Number: 163229-48-9 A Comprehensive Overview for Researchers and Drug Development Professionals This technical guide provides an in-depth overview of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a heterocyclic...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 163229-48-9
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, a plausible synthetic pathway, and its potential role as a versatile intermediate in the development of novel therapeutic agents.
The synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate involves the protection of the nitrogen atom of methyl 1H-indole-2-carboxylate with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to increase the stability of the indole ring and to direct further chemical transformations.
Synthetic Pathway
The logical workflow for the synthesis is outlined below. This process begins with the readily available methyl 1H-indole-2-carboxylate, which undergoes N-protection using di-tert-butyl dicarbonate.
Caption: Synthetic workflow for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Detailed Experimental Protocol
This protocol is a standard procedure for the N-Boc protection of indoles.
Materials:
Methyl 1H-indole-2-carboxylate
Di-tert-butyl dicarbonate ((Boc)₂O)
4-Dimethylaminopyridine (DMAP)
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
Reaction Setup: In a round-bottom flask, dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous THF. Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Potential Biological Significance and Applications
While specific biological activities for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate have not been extensively reported, the indole nucleus is a well-established pharmacophore present in a multitude of biologically active compounds. The introduction of the N-Boc protecting group makes this compound a valuable intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications.
The logical relationship for its utility in drug discovery is depicted below.
Caption: Role in the drug discovery process.
Indole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to:
Anticancer: By interacting with various cellular targets.
Anti-inflammatory: Through modulation of inflammatory pathways.
Antimicrobial: Exhibiting activity against a range of pathogens.
Antiviral: Including activity against HIV.
The subject compound serves as a key building block, allowing for precise modifications at other positions of the indole ring to explore and optimize these potential biological activities. The N-Boc group can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom, adding to its synthetic utility.
A Technical Guide to the Physicochemical Properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a summary of the known physical properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a compound of interest in syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a compound of interest in synthetic and medicinal chemistry. Due to a lack of extensive published experimental data for this specific molecule, this document also furnishes detailed, generalized experimental protocols for determining key physical characteristics such as melting point, boiling point, and solubility. Furthermore, a logical workflow for physicochemical characterization is presented in a visual format to guide researchers in their laboratory investigations.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized laboratory procedures for determining the melting point, boiling point, and solubility of organic compounds like 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Mortar and pestle (if sample is in large crystals)
Spatula
Procedure:
Sample Preparation: If the sample consists of large crystals, gently grind a small amount to a fine powder using a clean, dry mortar and pestle.
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid into the bottom. The packed sample height should be 2-3 mm.[3]
Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) can be used to get a preliminary estimate.
Accurate Determination: Place the packed capillary tube into the heating block of the melting point apparatus. Heat at a moderate rate until the temperature is about 15-20°C below the expected melting point.
Slow Heating: Decrease the heating rate to approximately 1-2°C per minute.
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
Boiling Point Determination
For liquid samples or solids that melt at a low temperature, the boiling point is a key physical constant.
Apparatus:
Small test tube
Capillary tube (sealed at one end)
Thermometer
Heating bath (e.g., oil bath)
Beaker
Procedure:
Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into a small test tube.
Capillary Inversion: Place a capillary tube, sealed end up, into the test tube containing the liquid.
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
Heating: Immerse the assembly in a heating bath, making sure the top of the test tube is above the level of the heating fluid.
Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the bath to cool slowly.
Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents is often the first step in characterizing a new compound. This helps in selecting appropriate solvents for reactions, purification, and formulation.
Apparatus:
Small vials or test tubes
Vortex mixer or shaker
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)
Procedure:
Sample Preparation: Add a small, pre-weighed amount of the compound (e.g., 1-5 mg) to a series of vials.
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.
Agitation: Cap the vials and agitate them vigorously using a vortex mixer or by shaking for 1-2 minutes.
Observation: Visually inspect each vial to determine if the solid has completely dissolved.
Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent at the tested concentration. For more detailed analysis, the amount of solvent can be incrementally increased to determine an approximate solubility range.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity like 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Caption: Workflow for Physicochemical Characterization.
A Technical Guide to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a heterocyclic building block utilized in organic synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a heterocyclic building block utilized in organic synthesis. It includes key chemical data, a representative synthetic protocol, and visualizations of its structure and a potential synthetic pathway.
Chemical Properties and Identifiers
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is an ester derivative of indole-1,2-dicarboxylic acid. The presence of a tert-butoxycarbonyl (Boc) group on the indole nitrogen makes it a valuable intermediate, as the Boc group can serve as a protecting group that can be removed under specific conditions to allow for further functionalization.
The structure of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate features an indole core with a tert-butoxycarbonyl group attached to the nitrogen at position 1 and a methyl ester group at position 2.
Caption: Chemical structure of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Synthetic Approach
The synthesis of this compound typically involves the N-protection of a pre-existing methyl indole-2-carboxylate core. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard method for introducing the Boc protecting group onto the indole nitrogen. This reaction is generally catalyzed by a base.
This protocol is a generalized procedure based on established methods for the N-Boc protection of indole derivatives.[4]
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Reaction Setup: To a solution of methyl 1H-indole-2-carboxylate in the chosen anhydrous solvent, add the base catalyst (e.g., DMAP).
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the initial exotherm.
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate to the cooled solution.
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary, often proceeding overnight.
Work-up:
Once complete, dilute the reaction mixture with the solvent.
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Synthetic Workflow Visualization
The logical flow for the synthesis described above can be visualized as a sequence of steps from starting materials to the final purified product.
For Researchers, Scientists, and Drug Development Professionals Introduction 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a synthetic organic compound featuring a core indole structure, which is a prevalent scaff...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a synthetic organic compound featuring a core indole structure, which is a prevalent scaffold in numerous biologically active molecules. The presence of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the 2-position makes it a valuable intermediate in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion on its potential, though currently undocumented, role in biological pathways.
Core Data Presentation
A summary of the key quantitative data for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is presented in the table below for easy reference and comparison.
Anhydrous Methanol (used in excess as both reagent and solvent)
Concentrated Sulfuric Acid (H₂SO₄) or another strong acid catalyst
Round-bottom flask with reflux condenser
Heating mantle or oil bath
Standard work-up and purification equipment
Procedure:
Dissolve 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
Heat the mixture to reflux and maintain for several hours (4-8 hours, monitor by TLC).
After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
Remove the methanol under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product, 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, by flash column chromatography.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information in the scientific literature detailing the biological activity or the involvement of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in any signaling pathways.
The indole scaffold is a well-known privileged structure in medicinal chemistry, forming the core of many compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It is plausible that this compound could serve as a precursor or a library member in high-throughput screening campaigns to identify novel therapeutic agents.
Given the lack of specific data, a hypothetical workflow for screening the biological activity of this compound is presented below.
Hypothetical Biological Screening Workflow
Caption: A generalized workflow for biological activity screening.
Conclusion
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a well-characterized organic molecule with a molecular weight of 275.30 g/mol . While its direct biological functions are not yet reported, its structure suggests potential as a valuable intermediate for the synthesis of more complex and potentially bioactive indole derivatives. The provided synthetic protocols, based on established chemical reactions, offer a reliable pathway for its preparation in a laboratory setting. Future research endeavors are necessary to explore its potential therapeutic applications and to elucidate any involvement in cellular signaling pathways.
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate For Researchers, Scientists, and Drug Development Professionals Abstract 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a protected indole nitrogen and an esterified carboxylic acid at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its preparation in a laboratory setting.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities. The functionalization of the indole core is crucial for modulating the pharmacological properties of these molecules. The title compound, 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, serves as a stable and reactive intermediate. The tert-butyloxycarbonyl (Boc) group at the N1 position protects the indole nitrogen from unwanted side reactions and allows for directed functionalization at other positions, while the methyl ester at C2 provides a handle for further chemical transformations.
This document outlines the two most common and logical synthetic routes to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Synthetic Pathways
There are two primary, high-yielding synthetic pathways to prepare 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. The choice of pathway may depend on the availability of starting materials.
Pathway A: N-Boc protection of methyl 1H-indole-2-carboxylate.
Pathway B: Methyl esterification of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid.
Below are the detailed descriptions and protocols for each pathway.
Pathway A: N-Boc Protection of Methyl 1H-indole-2-carboxylate
This is arguably the more direct route if the starting methyl ester is commercially available or easily synthesized. The reaction involves the protection of the indole nitrogen of methyl 1H-indole-2-carboxylate using di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Scheme
Exploratory
The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the therapeutic potential of the indole scaffold, detailing its diverse biological activities, mechanisms of action, and the experimental methodologies used in its evaluation. Introduction The...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth exploration of the therapeutic potential of the indole scaffold, detailing its diverse biological activities, mechanisms of action, and the experimental methodologies used in its evaluation.
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the prominent biological activities of indole derivatives, including their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the quantitative data, experimental protocols, and underlying signaling pathways associated with these remarkable compounds.
Anticancer Activity
Indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.[3][4][5] These mechanisms often involve the modulation of key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[6][7]
Quantitative Anticancer Data
The anticancer efficacy of indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%. A summary of the IC50 values for selected indole derivatives against various cancer cell lines is presented below.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
Cancer cell line of interest (e.g., MDA-MB-468, MCF-7)
Complete culture medium (e.g., DMEM with 10% FBS)
Indole derivative stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
DMSO
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the indole derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Many anticancer indole derivatives exert their effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
For Researchers, Scientists, and Drug Development Professionals Abstract 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a heterocyclic compound featuring a core indole scaffold, a common motif in numerous biologica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a heterocyclic compound featuring a core indole scaffold, a common motif in numerous biologically active molecules. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the 2-position makes it a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and potential applications, with a focus on detailed experimental protocols and quantitative data.
Chemical Properties and Data
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, with the CAS number 163229-48-9, is a stable solid at room temperature.[1] Its structure combines the planarity of the indole ring with the steric bulk of the tert-butyl group. The Boc group serves to protect the indole nitrogen from unwanted reactions and to increase the solubility of the molecule in organic solvents, facilitating its use in various synthetic transformations.
The logical workflow for the synthesis is depicted below. This pathway represents a common and efficient route to N-protected indole-2-carboxylates.
Caption: General synthetic workflow for 1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar indole derivatives and represent a viable route to the target compound.
Step 1: Fischer Indole Synthesis of Indole-2-carboxylic Acid
This classic method involves the reaction of a phenylhydrazine with a pyruvate derivative.[3]
Materials:
Phenylhydrazine
Ethyl pyruvate
Glacial acetic acid
Ethanol
Procedure:
Dissolve phenylhydrazine (1.0 eq) in ethanol.
Add ethyl pyruvate (1.0 eq) dropwise to the solution at room temperature.
Heat the mixture to reflux and add a catalytic amount of glacial acetic acid.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Cool the reaction mixture and remove the solvent under reduced pressure.
The resulting crude ethyl indole-2-carboxylate can be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.
Purify the resulting indole-2-carboxylic acid by recrystallization.
While specific biological data for 1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate is not extensively reported in the literature, the indole-2-carboxamide scaffold, which can be readily synthesized from this intermediate, is a well-established pharmacophore with a broad range of biological activities.[6] Derivatives have shown promise as antitubercular, anticancer, and anti-inflammatory agents.[7][8]
The title compound serves as a valuable building block for the synthesis of a library of indole-2-carboxamide derivatives for structure-activity relationship (SAR) studies. The general workflow for such a drug discovery process is outlined below.
Caption: Drug discovery workflow utilizing the title compound as a starting material.
Conclusion
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. While direct biological applications of this specific molecule are yet to be widely reported, its utility as a precursor for diverse indole-2-carboxamides is evident. The synthetic routes outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation and further functionalization. Future research in this area will likely focus on the synthesis of novel derivatives and the exploration of their biological activities in various disease models.
An In-depth Technical Guide to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a heterocyclic compound featuring a core indole structure, a foundational motif in numerous bi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a heterocyclic compound featuring a core indole structure, a foundational motif in numerous biologically active molecules.[1][2][3][4] This document serves as a comprehensive technical guide, consolidating available information on its chemical properties, potential synthetic routes, and the broader context of its utility in research and drug discovery. While specific biological data for this particular diester is not extensively documented in publicly available literature, its structural features suggest its role as a valuable intermediate in the synthesis of more complex, biologically active indole derivatives. This guide will therefore extrapolate from established indole chemistry and pharmacology to provide a thorough understanding of its potential applications.
Chemical and Physical Properties
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a solid at room temperature with the molecular formula C15H17NO4 and a molecular weight of approximately 275.30 g/mol .[5] Its structure is characterized by an indole ring system where the nitrogen at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a methyl ester is attached at the 2-position. The presence of the Boc protecting group enhances the solubility of the compound in organic solvents and provides a facile means for its removal under acidic conditions, a common strategy in multi-step organic synthesis.
The synthesis can be envisioned as a two-step process starting from methyl 1H-indole-2-carboxylate. The first step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
Caption: Proposed synthetic route via N-Boc protection.
Generalized Experimental Protocol: N-Boc Protection of Methyl 1H-indole-2-carboxylate
Reaction Setup: To a solution of methyl 1H-indole-2-carboxylate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.5 equivalents).
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Biological and Research Applications
While specific biological activity data for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is sparse, the indole nucleus is a well-established pharmacophore present in a vast array of therapeutic agents.[1][2][3][4] Derivatives of the indole scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
This particular compound is marketed as a specialty chemical for proteomics research applications, although specific details of its use in this context are not publicly documented.[6] In proteomics, molecules with specific chemical functionalities can be used as probes or building blocks for creating more complex tools to study protein function and interactions.
Potential as a Synthetic Intermediate
The primary utility of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in a research and drug development setting is likely as a versatile building block. The Boc-protected nitrogen and the methyl ester at the 2-position offer orthogonal handles for further chemical modifications.
Caption: Potential synthetic transformations.
Conclusion
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a valuable heterocyclic compound for synthetic and medicinal chemistry. While direct evidence of its biological activity is limited, its structural features make it an important intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications. The presence of orthogonal protecting groups allows for selective modification at different positions of the indole ring, enabling the generation of diverse chemical libraries for drug discovery programs. Further research into the applications of this compound, particularly in the field of proteomics, may reveal more specific biological roles.
A Technical Guide to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a key intermediate in synthetic organic and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a key intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a Boc-protected nitrogen and a methyl ester at the 2-position, makes it a valuable building block for the synthesis of complex indole derivatives.
Chemical Identity and Properties
The formal IUPAC name for this compound is 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate . It is also commonly referred to as 1-O-tert-butyl 2-O-methyl indole-1,2-dicarboxylate.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen facilitates regioselective reactions at other positions of the indole ring, which is a crucial strategy in the synthesis of pharmaceutical agents.
Physicochemical Data
The key quantitative properties of the compound are summarized in the table below. This data is essential for its use in experimental design, including reaction setup, purification, and analytical characterization.
While specific, experimentally verified spectra for this exact compound are not publicly available, the expected Nuclear Magnetic Resonance (NMR) data can be predicted based on its structure.
¹H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.6 ppm), the methyl ester group (a singlet around 3.9 ppm), and distinct aromatic protons of the indole ring (in the 7.0-8.2 ppm region). The proton at the C3 position would appear as a singlet.
¹³C NMR: The carbon spectrum would display signals for the carbonyls of the Boc and ester groups (around 150-165 ppm), the quaternary carbon and methyls of the tert-butyl group (around 85 ppm and 28 ppm, respectively), the methyl ester carbon (around 52 ppm), and the carbons of the indole core.
Synthesis and Experimental Protocol
The most direct and common method for the preparation of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is the N-protection of its precursor, methyl 1H-indole-2-carboxylate. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Synthetic Workflow
The logical flow of the synthesis is depicted below, starting from the readily available methyl 1H-indole-2-carboxylate.
Caption: Synthesis of the target compound via N-Boc protection.
Detailed Experimental Protocol
This protocol describes the N-protection of methyl 1H-indole-2-carboxylate.
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous THF.
Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution. Cool the mixture to 0°C using an ice bath.
Boc Protection: To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Applications in Research and Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Indole derivatives are explored as anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agents.
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of these complex molecules for several reasons:
Site-Selective Functionalization: The Boc group protects the indole nitrogen, preventing its participation in reactions and allowing for selective modification at other positions, such as C3, C4, C5, C6, or C7, through reactions like halogenation, nitration, or metal-catalyzed cross-coupling.
Improved Solubility: The lipophilic tert-butyl group can improve the solubility of the indole intermediate in organic solvents, facilitating easier handling and reaction conditions.
Labile Protection: The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent manipulation of the NH group in the final stages of a synthesis.
This compound is therefore a valuable starting material for creating libraries of novel indole derivatives for high-throughput screening in drug discovery programs and for the total synthesis of complex natural products. It is frequently used in proteomics research applications as a chemical probe or building block.[3]
An In-depth Technical Guide to the Theoretical Properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the theoretical and predicted properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and predicted properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure known for its diverse biological activities.[1] This document compiles available data on its physicochemical characteristics, predicted spectral properties, and potential synthetic pathways. Due to the limited publicly available experimental data on this specific molecule, this guide also presents information on closely related analogs to infer potential biological activities and guide future research.
Chemical and Physical Properties
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a derivative of indole-2-carboxylic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the 2-position. The Boc group enhances the stability and solubility of the indole ring, facilitating synthetic manipulations.[2]
Table 1: Physicochemical Properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
A definitive, detailed experimental protocol for the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is not explicitly published. However, its synthesis can be logically deduced from standard organic chemistry procedures for the protection and esterification of indole-2-carboxylic acid.
Proposed Synthetic Pathway
The synthesis would likely involve a two-step process starting from indole-2-carboxylic acid:
N-Boc Protection: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[7][8]
Esterification: The carboxylic acid group at the 2-position is then converted to a methyl ester. This can be achieved using several standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a milder reagent like (trimethylsilyl)diazomethane.
Caption: Proposed two-step synthesis of the target compound.
General Experimental Protocol for N-Boc Protection of Indoles
This protocol is adapted from general procedures for the N-protection of indoles.[7]
Reaction Setup: To a solution of the indole (1 equivalent) in anhydrous THF or DCM, add a base such as triethylamine (1.5 equivalents).
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the solution at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the N-Boc protection of indoles.
Theoretical Spectral Properties
While experimental spectra for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate are not available in public databases, its spectral characteristics can be predicted based on the analysis of its functional groups and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the tert-butyl group, and the methyl ester group.
Aromatic Region (δ 7.0-8.0 ppm): Four protons on the benzene ring of the indole nucleus will appear as multiplets.
Indole C3-H (δ ~6.5-7.0 ppm): A singlet corresponding to the proton at the 3-position of the indole ring.
Methyl Ester (δ ~3.9 ppm): A singlet integrating to three protons from the -OCH₃ group.
tert-Butyl (δ ~1.6 ppm): A singlet integrating to nine protons from the -C(CH₃)₃ group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Carbonyl Carbons (δ 150-170 ppm): Two signals are expected for the carbamate and ester carbonyls.
Aromatic Carbons (δ 110-140 ppm): Signals corresponding to the eight carbons of the indole ring system.
tert-Butyl Carbons (δ ~80 ppm and ~28 ppm): A signal for the quaternary carbon and a signal for the three equivalent methyl carbons.
Methyl Ester Carbon (δ ~52 ppm): A signal for the methoxy carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions from the carbonyl groups.
C=O Stretching (Ester): ~1720-1740 cm⁻¹
C=O Stretching (Carbamate): ~1700-1725 cm⁻¹
C-O Stretching: ~1200-1300 cm⁻¹
Aromatic C-H Stretching: ~3000-3100 cm⁻¹
Aliphatic C-H Stretching: ~2850-2980 cm⁻¹
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry, particularly under electron ionization (EI), N-Boc protected compounds exhibit characteristic fragmentation patterns.
Loss of isobutylene: A prominent fragment resulting from the loss of C₄H₈ (56 Da) from the tert-butyl group.
Loss of the Boc group: Fragmentation leading to the loss of the entire tert-butoxycarbonyl group (101 Da).
tert-Butyl cation: A base peak at m/z 57 is often observed.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Potential Biological Activity and Drug Development Relevance
There is no direct published research on the biological activity of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. However, the indole-2-carboxylate scaffold is a key feature in a variety of biologically active compounds, suggesting potential avenues for investigation.
Derivatives of indole-2-carboxylate have been explored for a range of therapeutic applications, including:
Antagonists of the NMDA Receptor: Substituted indole-2-carboxylates have been identified as potent antagonists at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential for the treatment of neurological disorders.[9][10]
Anticancer Agents: Various indole derivatives, including those with modifications at the 2-position, have shown promising antiproliferative activity against a range of cancer cell lines.[2][11][12] The mechanisms often involve the inhibition of key signaling pathways.
Antiviral Activity: The indole-2-carboxylic acid moiety has been investigated as a core structure for the development of HIV integrase inhibitors.[13]
Anti-inflammatory and Antiasthmatic Agents: Indole derivatives have been discovered as selective antagonists of the cysteinyl-leukotriene 1 (CysLT₁) receptor, a target for asthma and inflammatory conditions.[4]
The presence of the N-Boc group in 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate makes it an ideal intermediate for further chemical modifications to explore these potential biological activities. The tert-butyl group is a common motif in medicinal chemistry, and its bioisosteric replacement is a strategy to modulate physicochemical and pharmacokinetic properties.[14]
Caption: Logical relationship of the target compound to potential therapeutic areas.
Conclusion
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a valuable heterocyclic compound with predicted physicochemical and spectral properties that make it an attractive building block in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is scarce, its structural features, particularly the N-Boc protected indole-2-carboxylate core, suggest significant potential for the development of novel therapeutic agents. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its properties and potential applications in drug discovery. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential pharmacology of this and related indole derivatives.
Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a valuable building block in medicinal c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a two-step process commencing with the protection of the indole nitrogen, followed by esterification of the carboxylic acid functionality.
Introduction
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective modifications at other positions of the indole ring, while the methyl ester at the 2-position provides a handle for further chemical transformations. This protocol details a reliable and reproducible method for the preparation of this versatile compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid as a solid.
Step 2: Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This protocol details the methylation of the carboxylic acid group of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid.
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, slowly add a solution of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous THF.
Stir the mixture at 0 °C for 30 minutes.
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Caption: Experimental workflow for the two-step synthesis.
Application
Applications of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a versatile building block in organic synthesis, particularly valued in the fields of medi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its structure, featuring a Boc-protected nitrogen and a methyl ester at the 2-position of the indole scaffold, allows for selective functionalization at various positions of the indole ring. The tert-butoxycarbonyl (Boc) group provides steric protection and activates the indole ring for electrophilic substitution, while the methyl ester at the C2 position is amenable to a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of more complex indole derivatives.
Key Applications
The primary application of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate lies in its utility as a precursor for the synthesis of functionalized indole-2-carboxamides. These motifs are prevalent in a wide array of biologically active molecules. The conversion of the C2-methyl ester to an amide is a key transformation that enables the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening.
Synthesis of Indole-2-Carboxamides
The direct amidation of the C2-methyl ester of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate with amines is a fundamental transformation. This reaction is typically achieved through aminolysis, where the ester is treated with an amine, often at elevated temperatures or in the presence of a catalyst, to form the corresponding amide.
Logical Workflow for Amide Synthesis
Caption: General workflow for the synthesis of indole-2-carboxamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamides
This protocol describes a general method for the amidation of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate with a primary or secondary amine.
Materials:
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Amine (e.g., aniline, benzylamine)
Anhydrous Toluene
Sodium methoxide (NaOMe) or other suitable base/catalyst
Inert atmosphere (Nitrogen or Argon)
Standard laboratory glassware for organic synthesis
Procedure:
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (1.0 eq).
Dissolve the starting material in anhydrous toluene.
Add the desired amine (1.2 - 2.0 eq) to the solution.
To this mixture, add a catalytic amount of sodium methoxide (e.g., 0.1 eq).
Heat the reaction mixture to reflux under an inert atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamide.
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
Reaction Scheme
Caption: Amidation of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Further Transformations
The resulting N-substituted-1-(tert-butoxycarbonyl)-1H-indole-2-carboxamides can be further modified. A common subsequent step is the removal of the Boc protecting group to yield the free indole.
Protocol 2: Deprotection of N-Boc-indole-2-carboxamides
Dissolve the N-Boc-protected indole-2-carboxamide in dichloromethane.
Cool the solution in an ice bath.
Add trifluoroacetic acid dropwise to the solution (typically 20-50% v/v).
Allow the reaction to stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to afford the deprotected indole-2-carboxamide.
Deprotection Workflow
Caption: Boc deprotection of an indole-2-carboxamide.
Conclusion
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a valuable and versatile starting material for the synthesis of a variety of functionalized indole derivatives. The protocols outlined in this document provide a foundation for the preparation of indole-2-carboxamides, which are key scaffolds in the discovery of new therapeutic agents. The ability to readily introduce diverse functionalities through amidation, coupled with the straightforward removal of the Boc protecting group, makes this compound an essential tool for researchers in organic synthesis and drug development.
Method
Application Notes and Protocols: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a valuable and versatile building block for the synthesis of a diverse array of bioactive...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a valuable and versatile building block for the synthesis of a diverse array of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of potential therapeutic agents, particularly focusing on the generation of indole-2-carboxamides, a class of compounds known for their wide range of biological activities, including antiviral and anticancer properties.
The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and the methyl ester at the 2-position allows for sequential and regioselective modifications, making it an ideal starting material for library synthesis and lead optimization in drug discovery programs.
Core Applications
Antiviral Agents: Synthesis of indole-2-carboxamides as potential inhibitors of viral replication, particularly for viruses such as Hepatitis C Virus (HCV) and influenza.
Anticancer Agents: Development of kinase inhibitors and compounds targeting other cancer-related pathways. The indole-2-carboxamide scaffold has been shown to be effective against various cancer cell lines.
Lead Optimization: The functional handles on the building block allow for systematic structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties of lead compounds.
Synthetic Strategy Overview
The general synthetic strategy involves a three-step sequence starting from 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate:
Hydrolysis: Selective saponification of the methyl ester at the C2 position to yield the corresponding carboxylic acid.
Amide Coupling: Formation of the indole-2-carboxamide by coupling the carboxylic acid with a variety of primary or secondary amines.
N-Boc Deprotection: Removal of the Boc protecting group from the indole nitrogen to furnish the final N-H indole-2-carboxamide derivatives.
Caption: Synthetic workflow for the preparation of 1H-indole-2-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid
This protocol describes the selective hydrolysis of the methyl ester of the starting material.
Materials:
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Water (deionized)
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (1.0 eq) in a mixture of THF and water (2:1).
Add LiOH (2.0 eq) to the solution and stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the THF under reduced pressure.
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
Extract the aqueous layer with EtOAc (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or flash column chromatography to obtain 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid.
Data Presentation:
Step
Reagents and Conditions
Time (h)
Yield (%)
Hydrolysis
LiOH, THF/H₂O, rt
12-24
85-95
Protocol 2: Synthesis of tert-Butyl 2-(substituted-aminocarbonyl)-1H-indole-1-carboxylate
This protocol details the amide coupling of the resulting carboxylic acid with a representative amine.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DCM.
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add the desired amine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) to afford the desired tert-butyl 2-(substituted-aminocarbonyl)-1H-indole-1-carboxylate.
Data Presentation:
Step
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Amide Coupling
HATU
DIPEA
DCM
4-12
70-90
Protocol 3: Synthesis of 1H-Indole-2-carboxamide Derivatives (N-Boc Deprotection)
This protocol describes the final deprotection step to yield the target compounds.
Dissolve the tert-butyl 2-(substituted-aminocarbonyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM.
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography or recrystallization to obtain the final 1H-indole-2-carboxamide derivative.
Data Presentation:
Step
Reagents and Conditions
Time (h)
Yield (%)
N-Boc Deprotection
TFA, DCM, rt
1-4
90-98
Application Example: Synthesis of Potential HCV NS5B Polymerase Inhibitors
Indole-2-carboxamides have been identified as a promising class of inhibitors for the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle. The following section provides a hypothetical application of the building block in the synthesis of such inhibitors.
Hypothesized Signaling Pathway Inhibition
Caption: Inhibition of HCV NS5B polymerase by indole-2-carboxamide.
Representative Biological Data
The following table presents representative biological activity data for structurally similar indole-2-carboxamide derivatives against HCV NS5B polymerase, illustrating the potential of compounds synthesized from the target building block.
Compound ID
R Group (on amide)
EC₅₀ (µM) for HCV Replicon
Hypothetical-1
Benzyl
1.5
Hypothetical-2
4-Fluorobenzyl
0.8
Hypothetical-3
Cyclohexylmethyl
2.1
Note: The data presented are representative values from the literature for analogous compounds and serve to illustrate the potential biological activity. Actual values for newly synthesized compounds would require experimental determination.
Conclusion
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a highly valuable and versatile building block for the synthesis of complex, functionalized indole derivatives. The protocols and data presented herein demonstrate its utility in a straightforward, three-step synthesis of indole-2-carboxamides, a class of molecules with significant potential in drug discovery, particularly in the development of antiviral and anticancer agents. The provided methodologies offer a robust platform for the generation of diverse molecular libraries for further biological screening and lead optimization.
Application
Application Notes and Protocols for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the experimental procedures involving 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a versa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a versatile building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug discovery. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and the methyl ester at the 2-position allows for selective transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.
Physicochemical Properties
Basic physicochemical data for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate are summarized below. This information is crucial for designing experimental setups, including solvent selection and reaction monitoring.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Syringes and needles
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Procedure:
To a solution of methyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1-1.0 equivalent).
Stir the solution at room temperature until all solids are dissolved.
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) to the reaction mixture.
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Expected Yield: Typical yields for N-Boc protection of indoles are generally high, often exceeding 90%.
Applications in Organic Synthesis
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate serves as a key intermediate for the synthesis of various functionalized indole derivatives. The Boc group provides stability and allows for selective reactions at other positions of the indole ring, and it can be readily removed under acidic conditions. The methyl ester at the C2 position can be hydrolyzed or converted to other functional groups.
Asymmetric Hydrogenation to Indoline Derivatives
One of the significant applications of this compound is its use in the synthesis of chiral indoline scaffolds, which are prevalent in many biologically active molecules. The hydrogenation of the indole ring can be achieved with high enantioselectivity using a chiral catalyst.
Experimental Protocol: Asymmetric Hydrogenation
This protocol describes the rhodium-catalyzed asymmetric hydrogenation to produce 1-tert-Butyl 2-methyl (S)-indoline-1,2-dicarboxylate.
Schlenk line or glovebox for handling air-sensitive reagents
Magnetic stirrer and stir bar
Cannula for transferring solutions
Procedure:
In a glovebox or under an inert atmosphere, prepare a solution of [Rh(nbd)₂]SbF₆ (1.0 mol%) and the chiral ligand (S,S)-(R,R)-PhTRAP (1.05 mol%) in isopropanol.
Stir the catalyst solution vigorously at room temperature for 10 minutes.
In a stainless-steel autoclave, charge 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (1.0 equivalent) and cesium carbonate (10 mol%).
Transfer the prepared catalyst solution to the autoclave via a cannula.
Seal the autoclave, purge with hydrogen gas, and then pressurize to 5.0 MPa.
Stir the reaction mixture at 60 °C for 2 hours.
After cooling to room temperature, carefully depressurize the autoclave.
Concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography (hexane/EtOAc) to yield the product as a colorless oil.
Quantitative Data:
Parameter
Value
Starting Material
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Catalyst
[Rh(nbd)₂]SbF₆ with (S,S)-(R,R)-PhTRAP ligand
Base
Cs₂CO₃
Solvent
Isopropanol
H₂ Pressure
5.0 MPa
Temperature
60 °C
Reaction Time
2 hours
Yield
86%
Potential Biological Significance and Signaling Pathways
While specific studies detailing the direct interaction of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate with biological signaling pathways are not extensively documented, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.[2][3] Indole derivatives are known to interact with a variety of biological targets and signaling pathways, making this class of compounds highly relevant in drug discovery.
Indole-containing molecules have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[4] For instance, natural indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can deregulate these pathways, leading to anticancer effects.[4] Given that 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a precursor to various functionalized indoles, its derivatives could potentially be designed to target components of these or other critical cellular signaling cascades.
The diagram below illustrates a generalized workflow for the application of this compound in the synthesis of potentially bioactive molecules.
Caption: Synthetic workflow from a starting indole ester to the title compound and its subsequent application in the synthesis of potentially bioactive chiral indolines.
The utility of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in generating diverse molecular scaffolds underscores its importance for researchers in the synthesis of novel therapeutic agents. The protocols provided herein offer a foundation for the practical application of this versatile chemical intermediate.
Application Notes and Protocols: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a versatile synthetic intermediate playing a crucial role in the development of novel ther...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutics. The presence of two distinct protecting groups on the indole scaffold, a tert-butyloxycarbonyl (Boc) group on the nitrogen and a methyl ester at the 2-position, allows for selective manipulation and functionalization of the indole ring. This differential protection strategy is instrumental in the synthesis of complex indole alkaloids and pharmacologically active compounds.
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as HIV-1 integrase inhibitors and dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2][3] This document provides detailed protocols for the synthesis, functionalization, and deprotection of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, along with relevant quantitative data to facilitate its application in research and drug discovery.
Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
The synthesis of the title compound is achieved through the N-protection of methyl 1H-indole-2-carboxylate with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a base such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol: N-Boc Protection
Materials:
Methyl 1H-indole-2-carboxylate
Di-tert-butyl dicarbonate (Boc₂O)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexane
Ethyl acetate
Equipment:
Round-bottom flask with a magnetic stir bar
Nitrogen inlet
Separatory funnel
Rotary evaporator
Procedure:
To a solution of methyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
Stir the mixture under a nitrogen atmosphere at room temperature.
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise to the solution.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Application Notes and Protocols: Purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and standardized protocols for the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The primary purification techniques discussed are flash column chromatography and recrystallization. This guide offers step-by-step methodologies, recommended solvent systems, and expected outcomes to ensure the attainment of high-purity material suitable for downstream applications.
Introduction
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a versatile building block characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and a methyl ester at the 2-position. The purity of this intermediate is critical for the success of subsequent synthetic transformations. Common impurities originating from its synthesis, such as starting materials or by-products, must be effectively removed. This application note outlines two primary methods for the purification of this compound: flash column chromatography for the separation of complex mixtures and recrystallization for achieving high crystalline purity.
Purification Strategies
The selection of an appropriate purification strategy depends on the nature and quantity of impurities, as well as the scale of the reaction.
Flash Column Chromatography: This is the preferred method for purifying crude reaction mixtures containing multiple components with different polarities. It offers a good balance between speed and resolution.
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product. It can yield highly pure crystalline material but is dependent on the compound's solubility properties in various solvents.
Caption: Decision workflow for selecting the appropriate purification method.
Experimental Protocols
Flash Column Chromatography
This protocol describes a general procedure for the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate using silica gel chromatography.
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
UV lamp
Protocol:
Slurry Preparation: Prepare a slurry of silica gel in hexane.
Column Packing: Pack the column with the silica gel slurry, ensuring an even and compact bed.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column bed.
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to facilitate the elution of the target compound.
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC with a suitable developing solvent (e.g., 80:20 hexane:ethyl acetate).
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Experimental workflow for flash column chromatography.
Recrystallization
This protocol is suitable if the crude product is a solid and contains minor impurities.
Various solvents for solubility testing (e.g., hexane, ethyl acetate, ethanol, isopropanol, toluene, water)
Erlenmeyer flask
Hot plate
Buchner funnel and filter paper
Vacuum flask
Protocol:
Solvent Selection: Determine a suitable solvent or solvent pair. The ideal single solvent should dissolve the compound when hot but not at room temperature. For a solvent pair, one solvent should readily dissolve the compound, while the other should be a poor solvent. Common pairs include ethyl acetate/hexane and ethanol/water.
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the "good" solvent of a pair) until the solid just dissolves.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until turbidity persists. Add a few drops of the "good" solvent to redissolve the solid. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Data Presentation
The following table summarizes typical results obtained from the purification of N-Boc protected indole derivatives, which can be considered representative for the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Purification Method
Starting Material Purity
Eluent/Solvent System
Typical Recovery Yield
Final Purity (by NMR/LC-MS)
Flash Column Chromatography
~85-90%
Hexane:Ethyl Acetate (9:1)
80-95%
>98%
Recrystallization
>90%
Ethyl Acetate/Hexane
70-90%
>99% (crystalline solid)
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
Use caution when heating solvents. Never heat a closed system.
Disclaimer: The protocols and data presented are intended for guidance and should be adapted by the user based on their specific experimental conditions and safety considerations.
Method
Application Note: Mass Spectrometry Analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the mass spectrometry analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a compound of i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the mass spectrometry analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a compound of interest in synthetic chemistry and drug discovery. The methods outlined are suitable for the identification, characterization, and quantification of this indole derivative in various sample matrices. This application note includes predicted fragmentation patterns, a comprehensive experimental protocol for Liquid Chromatography-Mass Spectrometry (LC-MS), and illustrative diagrams to guide the analytical workflow and data interpretation.
Introduction
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a heterocyclic compound featuring an indole core, a common scaffold in many pharmacologically active molecules. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functionality introduces specific fragmentation behaviors under mass spectrometric analysis. Accurate and reliable analytical methods are crucial for its characterization in research and development settings. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for the analysis of such compounds. This note details a robust LC-MS method for its analysis.
The fragmentation of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is anticipated to be influenced by the lability of the tert-butoxycarbonyl group and the stability of the indole ring. The following table summarizes the predicted key ions observable in both positive and negative ionization modes.
Ionization Mode
Predicted Ion
m/z (calculated)
Proposed Fragmentation
Positive (ESI+)
[M+H]+
276.1236
Protonated molecule
[M+Na]+
298.1055
Sodium adduct
[M-C4H8+H]+
220.0661
Loss of isobutylene from the tert-butyl group
[M-C4H9O2+H]+
174.0555
Loss of the entire Boc group
[C4H9]+
57.0704
tert-Butyl cation
Negative (ESI-)
[M-H]-
274.1083
Deprotonated molecule
[M+HCOO]-
320.1138
Formate adduct
Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for the analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate using a standard Liquid Chromatograph-Mass Spectrometer (LC-MS) system with an Electrospray Ionization (ESI) source.
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
Working Solutions: Prepare a series of working solutions by diluting the stock solution to final concentrations ranging from 1 µg/mL to 100 µg/mL in the mobile phase.
Liquid Chromatography (LC) Conditions
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for good separation.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 5% B
18.1-25 min: 5% B
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
Scan Range: m/z 100-500.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V.
Source Temperature: 120°C.
Desolvation Temperature: 350°C.
Desolvation Gas Flow: 600 L/hr.
Cone Gas Flow: 50 L/hr.
Diagrams
Caption: General workflow for the LC-MS analysis of the target compound.
Caption: Predicted fragmentation of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Conclusion
The provided application note and protocol describe a reliable and reproducible LC-MS method for the analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. The predicted fragmentation patterns and the detailed experimental conditions will aid researchers in the identification and characterization of this compound. The established workflow is suitable for routine analysis in drug development and chemical research environments.
Application Notes and Protocols for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidelines for the safe handling, storage, and use of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. The protocols and d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. The protocols and data presented are intended to facilitate its application in research and development, particularly in the synthesis of novel compounds.
Chemical and Physical Properties
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a heterocyclic compound often used as a building block in organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the indole nitrogen, enabling selective reactions at other positions of the indole ring.
Table 1: Physicochemical Properties of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and Related Compounds
Property
Value for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (Computed)
Experimental Data for Structurally Similar Indole Derivatives
White to yellow or colorless oil/solid for similar Boc-protected indoles
Melting Point
No data available
156.2-157.0 °C (for 6-tert-butyl-1H-indole-2-carboxylic acid methyl ester)[2]
Boiling Point
No data available
366.4±22.0 °C (Predicted for 6-tert-butyl-1H-indole-2-carboxylic acid methyl ester)[2]
Solubility
No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.
General indole derivatives show solubility in a range of organic solvents.
pKa
No data available
15.42±0.30 (Predicted for 6-tert-butyl-1H-indole-2-carboxylic acid methyl ester)[2]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
2.1. Safety Precautions
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Ignition Sources: Keep away from heat, sparks, and open flames.
2.2. Storage Conditions
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids or bases.
2.3. First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
The following protocols are representative of the use of Boc-protected indoles in organic synthesis.
3.1. Protocol for N-Boc Protection of an Indole (General Procedure)
This protocol describes a general method for the introduction of a Boc protecting group onto the nitrogen of an indole ring, a reaction analogous to the synthesis of the title compound's precursors.
Materials:
Indole derivative
Di-tert-butyl dicarbonate ((Boc)₂O)
4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Application Notes and Protocols: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in Proteomics Research
A comprehensive search of scientific literature and chemical databases reveals no specific documented applications of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in proteomics research. This compound is commerciall...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search of scientific literature and chemical databases reveals no specific documented applications of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in proteomics research. This compound is commercially available and listed in chemical databases, but its biological activity and use as a tool in protein science have not been reported in the accessible literature.
While there is no direct information on the specified compound, this document provides a broader overview of the role of the indole scaffold, of which 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is a derivative, in proteomics and drug discovery. This contextual information may be valuable for researchers interested in the potential applications of novel indole-containing small molecules.
General Significance of Indole Derivatives in Proteomics and Drug Discovery
The indole nucleus is a prominent structural motif in a vast number of natural products and synthetic compounds with significant biological activities.[1] Its presence in the amino acid tryptophan makes it a fundamental component of proteins and a key player in various biological processes. The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, including enzymes and receptors.[2]
Application of Indole Derivatives as Chemical Probes
Indole derivatives are frequently utilized in the development of chemical probes to study protein function and signaling pathways. These probes can be designed to interact with specific protein targets, allowing for their identification, quantification, and functional characterization within the complex environment of the cell. Chemoproteomic profiling, for instance, can be used to analyze the interactions of indole derivatives with a large number of proteins, providing insights into their mechanism of action and potential off-target effects.
Indole Derivatives as Enzyme Inhibitors
Numerous indole-containing compounds have been identified as potent inhibitors of various enzymes. For example, derivatives of indole have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[3] Docking studies can predict the binding modes of these compounds within the active sites of their target enzymes, guiding the design of more potent and selective inhibitors. The general inhibitory potential of indole derivatives extends to a wide array of enzymes, making them a rich source for drug discovery efforts.
Hypothetical Proteomics Workflow for an Indole Derivative
Should a researcher wish to investigate the proteomics applications of a novel indole derivative, such as 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a general workflow could be followed. This workflow would aim to identify the protein targets of the compound and elucidate its effects on cellular signaling pathways.
A generalized experimental workflow for such an investigation is depicted below.
Caption: A generalized workflow for investigating the proteomic effects of a novel indole derivative.
Experimental Protocols
Below are generalized protocols that could be adapted for the study of a novel indole derivative.
Cell Culture and Treatment
Cell Seeding: Plate a suitable cell line (e.g., a human cancer cell line relevant to a specific disease area) in appropriate culture dishes and grow to 70-80% confluency.
Compound Preparation: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO). Further dilute the compound to the desired final concentrations in cell culture medium.
Treatment: Remove the existing medium from the cells and add the medium containing the indole derivative at various concentrations. Include a vehicle control (medium with the solvent at the same concentration).
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Protein Extraction and Digestion
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
Protein Digestion:
Take a standardized amount of protein from each sample.
Reduce the proteins with dithiothreitol (DTT).
Alkylate the proteins with iodoacetamide (IAA).
Digest the proteins into peptides overnight using a protease such as trypsin.
LC-MS/MS Analysis
Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction method.
LC Separation: Inject the peptide samples onto a liquid chromatography (LC) system equipped with a C18 analytical column. Separate the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with 0.1% formic acid).
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Presentation
Quantitative data from a proteomics experiment would typically be presented in a table format, highlighting proteins that show significant changes in abundance upon treatment with the compound.
Table 1: Hypothetical Quantitative Proteomics Data
Protein ID
Gene Name
Fold Change (Treatment vs. Control)
p-value
Function
P04637
TP53
2.5
0.001
Tumor suppressor
P62258
HSP90AA1
-1.8
0.005
Chaperone protein
Q06830
MAPK1
1.5
0.012
Kinase, signaling
P31749
BCL2
-2.1
0.002
Apoptosis regulator
Signaling Pathway Visualization
Based on the proteins identified as being significantly altered, bioinformatics tools can be used to map these proteins to known signaling pathways. A hypothetical signaling pathway affected by an indole derivative is presented below.
Caption: A hypothetical signaling pathway modulated by an indole derivative.
Technical Support Center: Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 2-methyl 1H-i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. The primary focus is to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
The most prevalent method is the N-tert-butoxycarbonylation (N-Boc protection) of methyl 1H-indole-2-carboxylate. This reaction involves treating the starting indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or catalyst.
Q2: Why is the N-H of methyl indole-2-carboxylate difficult to protect with a Boc group?
The nucleophilicity of the indole nitrogen is reduced by the electron-withdrawing effect of the C2-methoxycarbonyl group. This decreased reactivity can lead to slow or incomplete reactions.[1] Furthermore, the indole nitrogen is part of an aromatic system, which can make it less reactive than a typical secondary amine.
Q3: Is a base always required for the N-Boc protection of indoles?
While the reaction can proceed without a base, it is often very slow for poorly nucleophilic substrates like indoles.[1] A base is typically used to deprotonate the indole nitrogen, forming a more nucleophilic indolate anion, which readily reacts with Boc₂O. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation.[2]
Q4: What is the role of 4-(Dimethylamino)pyridine (DMAP) in this reaction?
4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the N-Boc protection, especially for electron-deficient or sterically hindered indoles.[3][4] DMAP is a hypernucleophilic acylation catalyst that reacts with Boc₂O to form a more reactive intermediate, which is then more susceptible to attack by the indole nitrogen.
Q5: What are the common side reactions observed during the synthesis?
Common side reactions include:
C3-Alkylation: The C3 position of the indole ring is also nucleophilic and can compete with the N1-alkylation, leading to the formation of an undesired isomer.[2]
Di-Boc Protection: Although less common with the sterically hindered indole nitrogen, over-reaction can potentially lead to the formation of a di-Boc protected species, especially under forcing conditions.
Hydrolysis of Boc₂O: In the presence of moisture, di-tert-butyl dicarbonate can hydrolyze to tert-butanol and carbon dioxide, reducing the amount of reagent available for the desired reaction.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or No Yield
Incomplete Deprotonation: The indole nitrogen is not sufficiently nucleophilic to react with Boc₂O.
Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation to the more reactive indolate anion.[2]
Low Reactivity of Substrate: The electron-withdrawing ester group deactivates the indole nitrogen.
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction.[3][4]
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.
Polar aprotic solvents like DMF or THF are generally preferred for N-alkylation of indoles as they can help to favor N-alkylation over C3-alkylation.[2][5][6]
Moisture in Reaction: Water can quench the base and hydrolyze the Boc anhydride.
Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Poor Selectivity)
Competing C3-Alkylation: The C3 position of the indole is reacting with the Boc anhydride.
The choice of solvent and counter-ion can influence regioselectivity. Using a more polar solvent like DMF can favor N-alkylation.[2] Running the reaction at a higher temperature can also favor the thermodynamically more stable N-alkylated product.[2]
Presence of Impurities: Impurities in the starting material or reagents can lead to side reactions.
Ensure the purity of the methyl 1H-indole-2-carboxylate and all reagents before starting the reaction.
Reaction Stalls or is Sluggish
Insufficient Activation: The reaction temperature may be too low, or the catalyst may not be effective enough.
Consider gently heating the reaction mixture after the addition of reagents. If using a base like triethylamine, switching to a stronger base like NaH or adding catalytic DMAP can significantly increase the reaction rate.
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent.
Ensure the methyl 1H-indole-2-carboxylate is completely dissolved before adding the base and Boc₂O. If solubility is an issue, consider a different anhydrous solvent system.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N-Boc Protection of Indole Derivatives
Entry
Indole Substrate
Base/Catalyst
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Methyl 1H-indole-2-carboxylate (analogue)
NaH
THF
0 to rt
2
~85-95 (expected)
2
3-Phenylindole
Ca(OH)₂
Toluene
25
24
Low
3
3-Phenylindole
DTBMP
Toluene
25
24
59
4
7-Bromo-1H-indole
DMAP
DCM
0 to rt
2-4
High (not specified)
5
Aniline (for comparison)
None
Water/Acetone
rt
<1
95
6
Electron-deficient anilines
(not specified)
(not specified)
(not specified)
(not specified)
Poorly reactive
Note: Data is compiled from analogous reactions and serves as a general guide. DTBMP = 2,6-di-tert-butyl-4-methylpyridine, DCM = Dichloromethane.
Experimental Protocols
Representative Protocol for the Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This protocol is a general guideline based on standard procedures for the N-Boc protection of indoles. Optimization may be required for specific experimental setups.
Materials:
Methyl 1H-indole-2-carboxylate
Sodium hydride (NaH, 60% dispersion in mineral oil)
Di-tert-butyl dicarbonate (Boc₂O)
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyl 1H-indole-2-carboxylate (1.0 eq).
Add anhydrous THF or DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Cool the reaction mixture back to 0 °C.
Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Synthesis pathway for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Caption: Troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the N-Boc protection of methyl indole-2-carboxylate to synthesize the target compound.
Issue
Potential Cause
Recommended Solution
Incomplete or Slow Reaction
1. Low Nucleophilicity of Indole Nitrogen: The electron-withdrawing effect of the C2-methoxycarbonyl group reduces the nucleophilicity of the indole nitrogen, making the reaction with di-tert-butyl dicarbonate ((Boc)₂O) sluggish.[1][2] 2. Inadequate Base: The use of a weak or insufficient amount of base may not be enough to deprotonate the indole nitrogen effectively. 3. Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
1. Use of a Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to activate the (Boc)₂O and accelerate the reaction.[3] 2. Stronger Base/Optimal Stoichiometry: Employ a stronger base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) to ensure complete deprotonation. Use at least a stoichiometric amount of base relative to the indole starting material. 3. Increase Temperature: If using weaker bases like triethylamine (TEA), consider gently heating the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.
Formation of Side Products
1. N,N-di-Boc Formation: Although less common with indoles compared to primary amines, prolonged reaction times or harsh conditions could potentially lead to the formation of an unstable di-Boc adduct.[1] 2. Reaction at other positions: While the N-1 position is the primary site of reaction, prolonged reaction times at elevated temperatures could lead to side reactions at other positions on the indole ring. 3. Hydrolysis of Product: During aqueous workup, particularly under acidic or basic conditions, the tert-butoxycarbonyl (Boc) group or the methyl ester can be susceptible to hydrolysis.
1. Careful Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times after the starting material is consumed. 2. Controlled Conditions: Maintain the recommended reaction temperature and avoid excessive heating. 3. Neutral Workup: Perform the aqueous workup under neutral or mildly basic conditions (e.g., using saturated sodium bicarbonate solution). Avoid strong acids or bases.
Difficult Purification
1. Removal of Excess (Boc)₂O and DMAP: These reagents can co-elute with the product during column chromatography. 2. Oily Product: The final product may be an oil, making crystallization for purification challenging.
1. Quenching: After the reaction is complete, quench the excess (Boc)₂O by adding a small amount of a primary amine (e.g., a few drops of n-butylamine) or methanol and stirring for 30 minutes. DMAP can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), but be cautious of potential product hydrolysis. 2. Chromatography: Utilize column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) for purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
A1: The main challenge is the reduced nucleophilicity of the indole nitrogen due to the electron-withdrawing nature of the 2-methoxycarbonyl group.[1][2] This can lead to slow or incomplete reactions when using standard N-Boc protection protocols.
Q2: Can I use a different base instead of DMAP?
A2: While DMAP is a highly effective catalyst, other bases can be used. Triethylamine (TEA) is a common choice, though the reaction may require heating. For a more robust reaction, stronger bases like sodium hydride (NaH) can be employed, which will irreversibly deprotonate the indole nitrogen.
Q3: My reaction is complete, but I am having trouble with the workup. What are the key considerations?
A3: During the workup, it is crucial to avoid acidic conditions that could lead to the cleavage of the Boc protecting group.[4] A typical workup involves quenching the reaction, followed by extraction with an organic solvent and washing with a saturated solution of sodium bicarbonate and brine.
Q4: What are the expected spectroscopic signatures for the final product?
A4: In the ¹H NMR spectrum, you should observe the disappearance of the N-H proton signal from the starting material (typically a broad singlet above 8 ppm) and the appearance of a singlet around 1.6 ppm corresponding to the nine protons of the tert-butyl group. The aromatic and methyl ester protons will also be present with characteristic shifts.
Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of indoles.[3]
Materials:
Methyl 1H-indole-2-carboxylate
Di-tert-butyl dicarbonate ((Boc)₂O)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Reaction Setup: To a solution of methyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DCM, add DMAP (0.1 to 1.0 equivalent).
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Addition of (Boc)₂O: To the cooled and stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 to 1.5 equivalents) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Workup:
Once the reaction is complete, dilute the mixture with DCM.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate as a pure compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis.
Caption: Main reaction and potential side reactions.
Technical Support Center: Purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-tert-Butyl 2...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
A1: Common impurities can include unreacted starting materials such as methyl 1H-indole-2-carboxylate, excess reagents from the N-Boc protection step like di-tert-butyl dicarbonate ((Boc)₂O), and byproducts like tert-butanol. Depending on the reaction and work-up conditions, partial hydrolysis or deprotection of the Boc group might also lead to the formation of related indole species.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate are flash column chromatography and recrystallization. Flash chromatography is often the preferred method for achieving high purity, especially when dealing with complex mixtures of byproducts. Recrystallization can be a more straightforward and scalable option if a suitable solvent system is identified and the impurity profile is less complex.
Q3: Is 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate sensitive to specific conditions during purification?
A3: Yes, the N-Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and can be cleaved. Therefore, it is crucial to avoid acidic eluents in chromatography or acidic solvents for recrystallization. Strong bases and high temperatures can also lead to the degradation or deprotection of the N-Boc group. It is recommended to maintain neutral pH and moderate temperatures throughout the purification process.
Q4: I am observing a low yield after purification. What are the potential causes?
A4: Low recovery can stem from several factors. During flash chromatography, using a solvent system with excessively high polarity can lead to co-elution of the product with impurities. Conversely, a solvent system with too low polarity might result in the product not eluting from the column at all. In recrystallization, the choice of solvent is critical; if the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor. Additionally, multiple purification steps can inherently lead to material loss.
Troubleshooting Guides
Flash Column Chromatography
Problem: The compound does not separate well from impurities.
Potential Cause
Suggested Solution
Inappropriate solvent system.
Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for N-Boc protected indoles is a gradient of ethyl acetate in hexane.[1] Aim for an Rf value of 0.2-0.4 for the target compound.
Column overloading.
Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-10% of the silica gel weight.
Improper column packing.
Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column leads to broad peaks and poor separation.
Co-eluting impurities.
If impurities have very similar polarity, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization.
Recrystallization
Problem: The compound "oils out" and does not form crystals.
Potential Cause
Suggested Solution
Solution is supersaturated.
Try cooling the solution more slowly to allow for crystal lattice formation. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Inappropriate solvent.
The solvent may be too good a solvent for the compound. Try a mixed solvent system. Dissolve the compound in a good solvent and slowly add a poor solvent until turbidity appears, then heat until clear and cool slowly.
Presence of impurities.
Impurities can inhibit crystal formation. It may be necessary to first perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
Problem: Poor recovery of the purified compound.
Potential Cause
Suggested Solution
Compound is too soluble in the recrystallization solvent.
Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
Insufficient cooling.
Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath or refrigerator, to maximize crystal precipitation.
Premature filtration.
Allow sufficient time for crystallization to complete before filtering the crystals.
Experimental Protocols
General Protocol for Flash Column Chromatography
TLC Analysis: Dissolve a small amount of the crude 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various ratios of ethyl acetate and hexane to find a solvent system that gives good separation and an Rf value of approximately 0.3 for the product.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
General Protocol for Recrystallization
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before being filtered hot to remove the carbon.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
Purification Method
Solvent System / Conditions
Crude:Pure Ratio
Yield (%)
Purity (by HPLC/NMR)
Notes
Flash Chromatography
Gradient: 5-20% EtOAc in Hexane
1:0.1 (Silica:Crude)
e.g., 85%
e.g., >98%
Good for removing closely related impurities.
Recrystallization
Isopropanol
N/A
e.g., 70%
e.g., 95%
Faster for larger scales if purity is acceptable.
Recrystallization
Ethyl Acetate / Hexane
N/A
e.g., 75%
e.g., 97%
May require optimization of solvent ratio.
Visualizations
Caption: Troubleshooting workflow for the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Technical Support Center: Optimizing Reaction Parameters for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-tert-Butyl 2-meth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
The most prevalent method involves a two-step process:
Synthesis of the starting material: Preparation of methyl 1H-indole-2-carboxylate.
N-Acylation: The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Q2: What are the critical parameters to control during the N-Boc protection step?
The key parameters to optimize are the choice of base, solvent, reaction temperature, and stoichiometry of the reagents. 4-(Dimethylamino)pyridine (DMAP) is a commonly used catalyst for this transformation.[1]
Q3: I am observing a low yield of the desired product. What are the potential reasons?
Low yields can stem from several factors including incomplete reaction, degradation of starting material or product, and formation of side products. The nucleophilicity of the indole nitrogen can also play a significant role; electron-withdrawing groups on the indole ring can decrease reactivity.
Q4: Are there any common side reactions to be aware of?
While N-acylation is generally favored, potential side reactions could include reaction at the C3 position of the indole, although this is less common with Boc₂O. Over-reaction leading to di-Boc protected species is a possibility with primary amines but is less likely with the indole nitrogen.[1] Careful monitoring of the reaction is crucial.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low to No Conversion
1. Insufficiently basic conditions to deprotonate the indole nitrogen. 2. Low reactivity of the indole substrate. 3. Deactivated catalyst (DMAP).
1. Ensure anhydrous conditions and use a suitable base. While DMAP is a catalyst, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can be added. 2. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or LC-MS. 3. Use freshly opened or purified DMAP.
Formation of Multiple Products
1. Reaction at other nucleophilic sites (if present on the indole ring). 2. Degradation of starting material or product under the reaction conditions.
1. If other nucleophilic groups are present, consider a protecting group strategy. 2. Run the reaction at a lower temperature and monitor carefully to stop the reaction upon completion.
Difficult Purification
1. Excess Boc₂O and byproducts (t-butanol, CO₂). 2. Similar polarity of the product and unreacted starting material.
1. Quench the reaction with a nucleophilic amine (e.g., a few drops of N,N-dimethylethylenediamine) to consume excess Boc₂O. Perform an aqueous workup to remove water-soluble byproducts. 2. Optimize your chromatography conditions (e.g., gradient elution) for better separation.
Data Presentation
Table 1: Summary of Reaction Parameters for N-Boc Protection of Methyl Indole-2-carboxylate
Reactions are often started at 0 °C and allowed to warm to room temperature.
Reaction Time
12-24 hours
-
Monitor by TLC for completion.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-indole-2-carboxylate
This procedure is adapted from established methods for indole synthesis. One common route is the Reissert synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization.
Materials:
o-Nitrotoluene
Diethyl oxalate
Sodium ethoxide
Reducing agent (e.g., H₂ with Pd/C, or SnCl₂/HCl)
Methanol
Appropriate solvents for extraction and purification
Procedure:
In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.
Add o-nitrotoluene and diethyl oxalate to the solution.
Heat the mixture under reflux and monitor the reaction progress.
After completion, cool the reaction and neutralize with acid.
Extract the intermediate product with an organic solvent.
Perform the reductive cyclization of the intermediate using a suitable reducing agent (e.g., catalytic hydrogenation) to form the indole ring.
The resulting indole-2-carboxylic acid can be esterified to the methyl ester using standard methods (e.g., methanol with a catalytic amount of acid).
Purify the final product, methyl 1H-indole-2-carboxylate, by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This protocol is based on standard procedures for the N-Boc protection of indoles.
Materials:
Methyl 1H-indole-2-carboxylate
Di-tert-butyl dicarbonate ((Boc)₂O)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous DCM.
Add DMAP (0.1-0.2 eq.) to the solution and stir until it dissolves.
Cool the mixture to 0 °C using an ice bath.
Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the cooled solution.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Visualizations
Caption: Experimental workflow for the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Technical Support Center: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. This resource is intended for researchers,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
A1: To ensure the long-term stability of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal shelf life, storage at 2-8°C is advised.
Q2: What are the main stability concerns for this compound?
A2: The primary stability concerns for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate revolve around the lability of the tert-butoxycarbonyl (Boc) protecting group and the tert-butyl ester, particularly under acidic conditions. The indole ring itself can also be susceptible to oxidation and electrophilic attack, leading to the formation of impurities. High temperatures may also lead to decomposition.
Q3: Is the Boc group stable during routine experimental procedures?
A3: The Boc group is generally stable under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions. Care should be taken during reactions or purifications that involve the use of strong acids. Even weak acids, such as trifluoroacetic acid (TFA) commonly used in chromatography, can cause partial or complete deprotection of the Boc group, especially with prolonged exposure.
Q4: Can the tert-butyl ester and methyl ester groups be selectively cleaved?
A4: Yes, selective cleavage is possible due to the differing lability of the two ester groups. The tert-butyl ester is readily cleaved under acidic conditions, while the methyl ester is relatively stable to acid but can be hydrolyzed under basic conditions. This orthogonality allows for selective deprotection strategies.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group During Chromatography
Symptoms:
Appearance of a new, more polar spot on TLC or a new peak in LC-MS corresponding to the deprotected product.
Low yield of the desired N-Boc protected compound after purification.
Root Causes and Solutions:
Root Cause
Troubleshooting Steps
Acidic Mobile Phase
The use of trifluoroacetic acid (TFA) in the mobile phase for reverse-phase chromatography can cleave the Boc group. The rate of cleavage increases with higher TFA concentrations and longer exposure times. To mitigate this, consider the following: - Use a lower concentration of TFA (e.g., 0.05%). - Work quickly and neutralize the collected fractions immediately with a mild base (e.g., triethylamine or a bicarbonate solution). - Consider using an alternative, less acidic ion-pairing agent like formic acid or ammonium acetate. - If possible, use normal-phase chromatography where acidic additives are not typically required.
Concentration of Acidic Eluent
When evaporating fractions containing TFA, the concentration of the acid increases, which can accelerate the deprotection. Lyophilization (freeze-drying) is a gentler method for solvent removal that can minimize this issue.
Issue 2: Formation of Impurities During Synthesis or Storage
Symptoms:
Multiple spots on TLC or peaks in LC-MS analysis of the crude reaction mixture or stored material.
Difficulty in purifying the final product.
Root Causes and Solutions:
Impurity Type
Formation and Prevention
Unreacted Starting Material
Incomplete reaction during the introduction of the Boc group can leave unreacted methyl 1H-indole-2-carboxylate. To drive the reaction to completion, ensure the use of a slight excess of the Boc-anhydride and an appropriate base (e.g., DMAP, triethylamine). Monitor the reaction by TLC until the starting material is consumed.
Di-Boc Protected Byproduct
Over-reaction or harsh conditions can sometimes lead to the formation of a di-Boc species. Use controlled stoichiometry and reaction times to minimize this side product.
Oxidation Products
The electron-rich indole ring is susceptible to oxidation, which can occur upon exposure to air and light over time.[1][2] Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. The primary site of oxidation is often the C2-C3 double bond, potentially leading to oxindole derivatives.[1]
Products of Electrophilic Substitution
The C3 position of the indole ring is nucleophilic and can react with electrophiles.[3][4] If the reaction conditions involve electrophilic species, side reactions at this position are possible. Protecting the nitrogen with the Boc group reduces the nucleophilicity of the ring but does not eliminate it entirely.
Issue 3: Hydrolysis of Ester Groups
Symptoms:
Presence of the corresponding carboxylic acid(s) in the product mixture.
Root Causes and Solutions:
Hydrolysis Type
Conditions and Prevention
Selective tert-Butyl Ester Hydrolysis
This is typically acid-catalyzed. Avoid strong acidic workups if the tert-butyl ester needs to be preserved. Use of reagents like trifluoroacetic acid will readily cleave the tert-butyl ester.[5][6]
Methyl Ester Hydrolysis
This usually occurs under basic conditions (saponification). Avoid prolonged exposure to strong bases like NaOH or KOH if the methyl ester is to be retained. Methyl esters are generally stable under mild acidic conditions.[5]
Non-selective Hydrolysis
Harsh basic conditions might lead to the hydrolysis of both ester groups, though the methyl ester is significantly more susceptible to base-mediated hydrolysis.[7]
Experimental Protocols
Protocol 1: Stability Testing of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[8][9][10][11][12]
Objective: To evaluate the stability of the compound under various environmental conditions over time.
Materials:
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (at least 3 batches)
Climate-controlled stability chambers
Analytical instrumentation (e.g., HPLC, LC-MS, GC for residual solvents, Karl Fischer titrator for water content)
Methodology:
Sample Preparation: Aliquot the compound from at least three different batches into sealed, inert containers that mimic the proposed long-term storage packaging.
Storage Conditions: Place the samples in stability chambers set to the following conditions:
Study Type
Storage Conditions
Minimum Duration
Long-term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
Testing Frequency:
Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate: 0, 3, 6, 9, 12 months
Accelerated: 0, 3, 6 months
Analytical Tests: At each time point, analyze the samples for the following:
Appearance: Visual inspection for any changes in color or physical state.
Assay and Impurity Profile: Use a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
Water Content: Measure using Karl Fischer titration.
Residual Solvents: Analyze by headspace GC if applicable.
Data Evaluation: Compare the results over time to the initial analysis (time 0). A significant change is typically defined as a failure to meet the established specification. If a significant change occurs during the accelerated study, the intermediate study should be initiated.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-tert-Butyl 2-methyl 1H-indole-1,2-dica...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
Impurities can originate from several sources during the synthesis and handling of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. The primary sources include:
Starting Materials: Residual starting materials or impurities present in them can be carried through the synthesis.
Side Reactions: Competing reactions can lead to the formation of undesired side-products. The specific side-products will depend on the synthetic route employed, such as the Fischer indole synthesis or the Leimgruber–Batcho indole synthesis.[1]
Incomplete Reactions: If the reaction does not proceed to completion, unreacted intermediates may remain in the final product.
Degradation: The final compound may degrade during purification or storage, particularly if exposed to harsh conditions like strong acids or bases, or elevated temperatures. The tert-butyl group is known to be susceptible to cleavage under acidic conditions.
Reagents and Solvents: Impurities from reagents and solvents used during the synthesis and workup can also contaminate the final product.
Q2: What are some common impurities that might be observed?
While the exact impurity profile depends on the specific synthetic method, the following table lists some potential impurities, their likely origins, and their chemical structures.
Impurity Name
Chemical Structure
Potential Origin
1H-Indole-2-carboxylic acid, methyl ester
Structure not available
Incomplete N-tert-butyloxycarbonylation or cleavage of the Boc group during synthesis or workup.
Several analytical techniques can be employed to determine the purity of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and to identify and quantify any impurities.[3][4] The choice of method will depend on the available instrumentation and the information required.
Analytical Technique
Information Provided
Key Considerations
High-Performance Liquid Chromatography (HPLC)
Purity assessment, quantification of impurities.[5]
A validated method with a suitable column and mobile phase is required.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purity assessment, identification of impurities by mass.
The compound must be sufficiently volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Structural confirmation, identification and quantification of impurities.
Provides detailed structural information about the compound and any impurities present.
Thin Layer Chromatography (TLC)
Quick purity check, monitoring reaction progress.
Primarily a qualitative technique.
Q4: What are the recommended storage conditions to prevent degradation?
To minimize degradation, 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid contact with strong acids and bases, as these can promote the cleavage of the tert-butyl ester and Boc protecting group.
Troubleshooting Guide
Problem: Low yield of the desired product.
A low yield can be attributed to several factors, from incomplete reactions to product loss during workup and purification. The following workflow can help diagnose and address the issue.
Caption: Troubleshooting workflow for low product yield.
Problem: Presence of unexpected peaks in my analytical characterization (e.g., NMR, HPLC, LC-MS).
Unexpected peaks in your analytical data indicate the presence of impurities. The first step is to identify these impurities and their source.
Analyze the Data:
NMR: Look for characteristic signals of potential impurities. For example, a singlet around δ 1.4-1.5 ppm in ¹H NMR could indicate the presence of tert-butanol or other tert-butyl containing species. The absence of the Boc-group's characteristic signals might suggest its cleavage.
LC-MS: Use the mass-to-charge ratio (m/z) to propose molecular formulas for the impurities. Compare these with the masses of potential impurities listed in the FAQ section.
Isolate and Characterize: If an impurity is present in a significant amount, consider isolating it via preparative HPLC or column chromatography for full structural elucidation by NMR.
Optimize the Reaction/Purification: Once the impurity is identified, modify the reaction or purification conditions to minimize its formation or improve its removal. For example:
If starting materials are present, ensure the reaction goes to completion or improve the purification process.
If a deprotected product is observed, use milder reaction or workup conditions (e.g., avoid strong acids).
If isomers are formed, you may need to adjust the reaction temperature or catalyst, or use a more efficient chromatographic method for separation.
Experimental Protocols
General Synthetic Protocol (Illustrative Example)
This protocol is a general representation and may require optimization.
Caption: General synthesis workflow.
Detailed Methodology:
Reaction Setup: To a solution of the appropriate phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add the corresponding ketoester.
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS. The reaction time will vary depending on the specific substrates.
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final product by NMR, MS, and HPLC to confirm its identity and purity.
General Purification Protocol: Column Chromatography
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., 5% ethyl acetate in hexanes).
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
General Analytical Protocol: HPLC Method
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with a suitable percentage of B (e.g., 40%) and increase to a higher percentage (e.g., 95%) over a set time (e.g., 20 minutes).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Troubleshooting failed reactions with 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in their synthetic workflows. Below you will find troub...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in their synthetic workflows. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions with this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
A1: The most frequent reactions involving this compound are the selective cleavage of the N-Boc (tert-butyloxycarbonyl) protecting group to yield methyl indole-2-carboxylate, and the saponification (hydrolysis) of the methyl ester to produce 1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid. Depending on the desired final product, a one-pot reaction to remove both the N-Boc group and hydrolyze the methyl ester can also be performed.
Q2: Why is my N-Boc deprotection failing or proceeding slowly?
A2: Incomplete or sluggish N-Boc deprotection can be due to several factors. Insufficiently acidic conditions are a primary cause; the concentration of the acid (e.g., trifluoroacetic acid - TFA) may be too low, or the reaction temperature might be too cold, slowing down the reaction rate. Steric hindrance around the Boc-protected nitrogen can also necessitate more forceful conditions for complete removal.
Q3: I am observing unexpected side products during TFA-mediated N-Boc deprotection. What could they be?
A3: A common side reaction during TFA deprotection is the generation of a stable tert-butyl cation. This reactive carbocation can subsequently alkylate electron-rich aromatic systems, such as the indole ring itself, leading to tert-butylated byproducts.[1] If other sensitive functional groups are present in the molecule, they may also be susceptible to degradation under strong acidic conditions.
Q4: My methyl ester hydrolysis is not going to completion. What are the potential reasons?
A4: Incomplete hydrolysis of the methyl ester can be attributed to several factors. The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low. Inadequate concentration of the base (e.g., lithium hydroxide) or poor solubility of the starting material in the chosen solvent system can also hinder the reaction. For sterically hindered esters, more forcing conditions may be required.
Q5: Can I remove the N-Boc group and hydrolyze the methyl ester in a single step?
A5: Yes, a one-pot deprotection and hydrolysis can be achieved. This is typically done by first performing the hydrolysis under basic conditions (e.g., with LiOH or NaOH), followed by neutralization and then acidification to remove the N-Boc group. Careful control of the reaction conditions is necessary to avoid potential side reactions such as decarboxylation, which can occur under harsh acidic or basic conditions at elevated temperatures.[2]
Troubleshooting Failed Reactions
This section provides detailed guidance on troubleshooting specific issues you may encounter during your experiments.
Issue 1: Incomplete or Failed N-Boc Deprotection
If you are experiencing low yields or a stalled reaction during the removal of the N-Boc group, consider the following troubleshooting steps.
Caption: Troubleshooting logic for incomplete N-Boc deprotection.
The following table summarizes various conditions for N-Boc deprotection of indole derivatives. While specific data for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is limited in the literature, these examples provide a strong starting point for optimization.
Method
Reagents and Conditions
Typical Yield
Notes
Standard Acidolysis
25-50% TFA in Dichloromethane (DCM), Room Temperature, 1-2h
>90%
The most common method. Ensure anhydrous conditions to prevent side reactions.[3]
Milder Acidolysis
4M HCl in 1,4-Dioxane, Room Temperature, 1-4h
>90%
Can be a more potent alternative to TFA/DCM. The product may precipitate as the hydrochloride salt, simplifying purification.
Thermal Deprotection
Reflux in a high-boiling solvent (e.g., Toluene, HFIP), several hours
Variable
Useful for substrates sensitive to strong acids. Reaction times and temperatures need to be optimized. Hexafluoroisopropanol (HFIP) can significantly accelerate the reaction compared to other solvents under microwave conditions.[4]
Lewis Acid Catalysis
ZnBr₂ in DCM, Room Temperature, up to 3 days
Good to High
A milder alternative for acid-sensitive substrates.
Oxalyl Chloride Method
Oxalyl chloride in Methanol, Room Temperature, 1-4h
up to 90%
Generates HCl in situ and is effective for a wide range of substrates.[5]
Dissolution: Dissolve 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Issue 2: Incomplete or Failed Methyl Ester Hydrolysis
If you are struggling with the saponification of the methyl ester, the following guide can help you troubleshoot the reaction.
Caption: Troubleshooting logic for incomplete methyl ester hydrolysis.
The table below provides a comparison of common hydrolysis conditions for indole-2-carboxylates.
Method
Reagents and Conditions
Typical Yield
Notes
Lithium Hydroxide
LiOH in THF/Methanol/H₂O, Room Temperature to Reflux, 2-24h
>90%
A very common and effective method. The ratio of solvents can be adjusted to improve the solubility of the starting material.[6] Lithium cations have been observed to accelerate the hydrolysis of esters.[7]
Sodium Hydroxide
NaOH in Methanol/H₂O or Ethanol/H₂O, Room Temperature to Reflux, 2-12h
t-BuNH₂/LiBr in Methanol/H₂O, Room Temperature to Reflux
High
A milder system that has been shown to be effective for the hydrolysis of esters in the presence of N-Boc protecting groups.[9]
Dissolution: Dissolve 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) (2-5 equivalents).
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a 1M HCl solution to a pH of 2-3.
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Caption: Key reaction pathways for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Technical Support Center: Improving Regioselectivity of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate Reactions
Welcome to the technical support center for reactions involving 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for reactions involving 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, find answers to frequently asked questions, and access detailed experimental protocols to enhance the regioselectivity of their chemical transformations.
I. Troubleshooting Guides
This section addresses specific challenges you may encounter during the functionalization of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, presented in a question-and-answer format.
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is yielding a mixture of C3 and C5-acylated products. How can I improve the selectivity for the C3-acylated product?
Answer:
Achieving high regioselectivity in the Friedel-Crafts acylation of N-Boc-protected indole-2-carboxylates can be challenging due to the competing directing effects of the substituents. The N-Boc group and the C2-ester are both electron-withdrawing, which deactivates the indole ring towards electrophilic substitution. However, the inherent nucleophilicity of the C3 position often leads to it being the primary site of reaction. Here’s how you can troubleshoot and improve C3 selectivity:
Possible Causes and Solutions:
Cause
Troubleshooting Steps
Expected Outcome
Strong Lewis Acid
Strong Lewis acids like AlCl₃ can lead to complex formation and reduced selectivity. Try using milder Lewis acids such as BF₃·OEt₂, ZnCl₂, or In(OTf)₃.
Milder conditions can favor the kinetically preferred C3-acylation and minimize side reactions.
Reaction Temperature
High temperatures can sometimes lead to the formation of the thermodynamically more stable C5 isomer.
Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the formation of the C3-acylated product.
Solvent Choice
The polarity of the solvent can influence the stability of the intermediates.
Experiment with different solvents like dichloromethane (DCM), dichloroethane (DCE), or nitromethane to find the optimal medium for C3 selectivity.
Acylating Agent
Highly reactive acylating agents (e.g., acyl chlorides) may reduce selectivity.
Consider using a less reactive acylating agent, such as an acid anhydride, in combination with a suitable Lewis acid.
Issue 2: Unexpected C7-Functionalization during Lithiation and Alkylation
Question: I am attempting a lithiation followed by alkylation to target the C3 position, but I am observing significant amounts of the C7-substituted product. What is causing this and how can I favor C3-alkylation?
Answer:
The N-Boc group is a known ortho-directing group in lithiation reactions, which can lead to deprotonation at the C7 position.[1] To favor lithiation at the C3 position, the choice of base and reaction conditions is critical.
Possible Causes and Solutions:
Cause
Troubleshooting Steps
Expected Outcome
Strong, Bulky Base
Strong, bulky bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can be sterically hindered from accessing the C7 position.
Increased selectivity for deprotonation at the more accessible C3 position.
Directed Ortho-Metalation
The N-Boc group is directing the lithiation to the C7 position.
Using a less coordinating solvent or a different base might disrupt this directing effect.
Reaction Temperature
Low temperatures are crucial for maintaining the stability of the lithiated intermediate.
Perform the lithiation at -78 °C and maintain this temperature during the addition of the electrophile to prevent side reactions and isomerization.
Electrophile Reactivity
A highly reactive electrophile is needed to trap the C3-lithiated species before rearrangement or decomposition.
Use reactive alkylating agents like primary alkyl halides or triflates.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic substitution on 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
A1: The regioselectivity is primarily governed by the electronic and steric effects of the N-Boc and C2-methyl ester substituents. Both are electron-withdrawing groups, which deactivates the indole nucleus towards electrophilic attack. However, the C3 position remains the most nucleophilic site in the pyrrole ring. Therefore, many electrophilic substitutions will preferentially occur at C3. For reactions involving organometallic intermediates, the N-Boc group can act as a directing group, favoring substitution at the C7 position.[1]
Q2: Can I achieve selective halogenation at a specific position on the indole ring?
A2: Yes, regioselective halogenation is possible by carefully choosing the halogenating agent and reaction conditions. For bromination, N-bromosuccinimide (NBS) in a suitable solvent is commonly used. The reaction often proceeds at the most electron-rich position, which is typically C3. For chlorination, N-chlorosuccinimide (NCS) can be employed. Controlling the stoichiometry of the halogenating agent is key to avoiding polyhalogenation.
Q3: Is it possible to functionalize the benzene ring (C4, C5, C6, C7) in the presence of the N-Boc and C2-ester groups?
A3: Functionalization of the benzene ring is more challenging due to the deactivating nature of the substituents on the pyrrole ring. However, under forcing conditions or with highly reactive electrophiles, substitution on the benzene ring, particularly at the C5 position, can occur. Directed metalation strategies are often more effective for selectively functionalizing the benzene portion of the indole.
Q4: How does the N-Boc protecting group influence the reactivity compared to an unprotected indole?
A4: The N-Boc group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the indole ring, making it less reactive towards electrophiles compared to an N-unprotected indole. This deactivation can be advantageous in controlling reactivity and preventing unwanted side reactions. Additionally, the N-Boc group can direct lithiation to the C7 position.[1]
III. Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for key reactions on N-Boc-indole-2-carboxylate derivatives. Note that specific yields and regioselectivities for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate may vary.
Table 1: Regioselectivity of Friedel-Crafts Acylation
This protocol is a general procedure for the C3-acylation of N-Boc-indole-2-carboxylate derivatives.
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM).
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes.
Reaction: Dissolve 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing ice and 1M HCl. Extract the aqueous layer with DCM (3 x 20 mL).
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C3-Bromination with NBS
This protocol describes a general method for the selective bromination at the C3 position.
Preparation: Dissolve 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (1.0 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask.
Reaction: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the solution at room temperature.
Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
V. Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for improving the regioselectivity of reactions with 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: Regioselectivity map based on substituent effects.
Technical Support Center: Scale-Up Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-tert-Butyl 2-methyl 1H...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
A1: The most common challenges encountered during the scale-up synthesis include incomplete N-Boc protection, formation of di-Boc byproducts, difficulty in removing unreacted starting materials, and managing the exothermicity of the reaction. The relatively low nucleophilicity of the indole nitrogen can lead to sluggish or incomplete reactions.[1]
Q2: How can I monitor the progress of the N-Boc protection reaction effectively at a larger scale?
A2: At a larger scale, it is crucial to monitor the reaction progress to ensure completion and minimize side-product formation. Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and potential byproducts.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of reaction conversion and impurity formation.
Q3: What are the expected impurities in the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
A3: Based on analogous syntheses, the most frequently encountered impurities include unreacted methyl 1H-indole-2-carboxylate, and the di-Boc protected indole.[1] Residual solvents and reagents are also potential impurities that need to be controlled at scale.
Q4: What are the recommended purification techniques for large-scale production?
A4: The choice of purification technique depends on the impurity profile and the required purity of the final product. For large-scale production, crystallization is often the most economical and scalable method for obtaining high-purity solid compounds.[2] Flash chromatography can be used for initial cleanup, while preparative HPLC is suitable for achieving very high purity, though it may be less cost-effective for very large quantities.[2]
Troubleshooting Guides
Issue 1: Low Yield of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Potential Cause
Troubleshooting Steps
Incomplete Reaction
- Ensure the methyl 1H-indole-2-carboxylate starting material is of high purity and completely dry. - Gradually increase the reaction time and continue to monitor by TLC or HPLC. - Consider using a slight excess (e.g., 1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O). - Ensure efficient stirring to maintain a homogeneous reaction mixture, which can be challenging at a larger scale.
Poor Nucleophilicity of Indole Nitrogen
- Employ a stronger, non-nucleophilic base such as sodium hydride (NaH) to deprotonate the indole first, followed by the addition of Boc₂O. This should be performed at a low temperature (e.g., 0 °C) to control reactivity.[1] - The use of 4-(dimethylaminopyridine) (DMAP) as a catalyst can facilitate the reaction.[1]
Product Loss During Work-up
- During the aqueous work-up, maintain a neutral or slightly basic pH to prevent acid-catalyzed deprotection of the Boc group.[1] - Select an appropriate organic solvent for extraction in which the product has high solubility to ensure efficient recovery.
Issue 2: Formation of Di-Boc Protected Side-Product
Potential Cause
Troubleshooting Steps
Excess Boc₂O or Prolonged Reaction Time
- Carefully control the stoichiometry of Boc₂O; avoid using a large excess. - Monitor the reaction closely and stop it once the starting material is consumed to an acceptable level.
Reaction Conditions Too Forcing
- Maintain the reaction at room temperature or slightly below, as higher temperatures can promote over-reaction.
Characteristic signals for the Boc group protons around 1.7 ppm (singlet, 9H) and aromatic protons of the indole ring.[1]
Experimental Protocols
Key Experiment: Scale-Up N-Boc Protection of Methyl 1H-indole-2-carboxylate
This protocol is a general guideline for the N-Boc protection step at a larger scale.
Materials:
Methyl 1H-indole-2-carboxylate
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or 4-(dimethylaminopyridine) (DMAP)
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge methyl 1H-indole-2-carboxylate and anhydrous THF (or DCM).
Addition of Base: Add triethylamine (or a catalytic amount of DMAP).
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF to the stirred solution at room temperature. Control the addition rate to maintain the reaction temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed.
Work-up:
Quench the reaction by slowly adding water.
Separate the organic layer.
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate.
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by crystallization from a suitable solvent system to afford the pure 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Caption: Troubleshooting decision tree for the scale-up synthesis.
Technical Support Center: Purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. It is intended for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
A1: The most frequently encountered impurities include unreacted methyl 1H-indole-2-carboxylate, di-tert-butyl dicarbonate (Boc₂O), and potentially a di-Boc protected indole byproduct.[1] Incomplete reactions can leave starting materials, while excessive amounts of Boc₂O or prolonged reaction times can lead to over-protection.[1]
Q2: Which purification method is most suitable for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate?
A2: The choice of purification method depends on the scale of your reaction and the required final purity. Flash column chromatography is a widely used and effective method for routine purification.[2] For achieving very high purity, recrystallization can be an excellent and cost-effective alternative if a suitable solvent system is found.[3][4] In some cases, a simple trituration may be sufficient to remove minor impurities.[5]
Q3: My compound appears as an oil and won't solidify. What could be the issue?
A3: The presence of residual solvents or impurities can prevent your product from solidifying.[6] Ensure that all solvents have been thoroughly removed under reduced pressure. If the product is still an oil, it likely contains impurities that are disrupting the crystal lattice formation. Further purification by column chromatography is recommended.
Q4: Can I use preparative HPLC for purification?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be used and typically yields very high purity (>99%).[2] However, it is generally a lower throughput and more expensive method compared to flash chromatography and is often used for final polishing of a small amount of material for use as an analytical standard or in highly sensitive assays.[2][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Flash Column Chromatography
Problem: Poor separation of the product from impurities.
Potential Cause: Incorrect solvent system.
Solution: The polarity of the eluent may be too high or too low. A common mobile phase for this class of compounds is a gradient of ethyl acetate in hexanes.[1] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[1]
Problem: The compound is streaking on the silica gel column.
Potential Cause: The compound may be too polar for the chosen solvent system, or it might be interacting strongly with the acidic silica gel.
Solution: If the compound is sufficiently polar, consider switching to a different stationary phase like alumina.[7] Adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent can sometimes mitigate streaking caused by interactions with acidic silica.
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
Potential Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of impurities.
Solution: Re-heat the solution to dissolve the oil, and add a small amount of additional solvent to reduce the saturation. Allow the solution to cool more slowly.[6] If impurities are suspected, an initial purification by flash chromatography may be necessary before attempting recrystallization.
Problem: No crystals form upon cooling.
Potential Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
Solution: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to stand. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.[8]
Data Presentation
The following table summarizes representative data for different purification methods for compounds structurally similar to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. Actual results may vary depending on the specific experimental conditions and the purity of the crude material.
Protocol 1: Purification by Flash Column Chromatography
Preparation of the Column: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and poured into a chromatography column. The silica is allowed to pack under gravity or with gentle pressure.
Sample Loading: The crude 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). This solution is then carefully loaded onto the top of the silica gel bed.
Elution: The column is eluted with a gradient of ethyl acetate in hexanes. A typical gradient might start at 5% ethyl acetate and gradually increase to 20-30%. The elution is monitored by collecting fractions and analyzing them by TLC.
Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[6]
Dissolution: The crude product is placed in a flask, and the chosen solvent is added portion-wise with heating and stirring until the solid is completely dissolved.
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.
Protocol 3: Purification by Trituration
Procedure: The crude product is placed in a flask, and a small amount of a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether) is added.
Slurrying: The mixture is stirred or swirled for a period of time to allow the impurities to dissolve.
Isolation: The solid product is collected by vacuum filtration, washed with a small amount of the cold trituration solvent, and dried under vacuum. This method is particularly useful for removing small amounts of non-polar impurities from a solid product.[5]
Visualizations
Caption: General workflow for the purification of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Caption: A logical workflow for troubleshooting common purification issues.
Spectral Data Analysis: A Comparative Guide to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectral Data for Indole Derivatives This guide provides a comprehensive analysis of the spectral data for 1-tert-Butyl 2-methyl 1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectral Data for Indole Derivatives
This guide provides a comprehensive analysis of the spectral data for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a key building block in synthetic organic chemistry. Through a detailed comparison with the alternative compound, Methyl 1H-indole-2-carboxylate, this document serves as a valuable resource for the confirmation of chemical structures and the interpretation of spectral data.
Comparative Spectral Data
The following tables summarize the key spectral data for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and Methyl 1H-indole-2-carboxylate. This side-by-side comparison is designed to facilitate the identification and differentiation of these compounds based on their unique spectral fingerprints.
Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)
Note: The spectral data for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is based on a closely related structure from available literature and is provided for comparative purposes.
Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)
Note: The spectral data for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is based on a closely related structure from available literature and is provided for comparative purposes.
Table 3: Mass Spectrometry Data Comparison
Parameter
1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
Methyl 1H-indole-2-carboxylate
Molecular Formula
C₁₅H₁₇NO₄
C₁₀H₉NO₂
Molecular Weight
275.30 g/mol
175.18 g/mol
Mass Spectrum (EI) m/z
Expected [M]+ at 275
175 (M+), 144, 116
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a general framework for the acquisition of high-quality spectral data for indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument: A 500 MHz NMR spectrometer.
¹H NMR Acquisition:
Set the spectral width to cover the range of -2 to 12 ppm.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
Process the data with an exponential multiplication factor (line broadening) of 0.3 Hz.
¹³C NMR Acquisition:
Set the spectral width to cover the range of 0 to 200 ppm.
Use a proton-decoupled pulse sequence.
Acquire a sufficient number of scans for adequate signal averaging (typically 1024 or more scans).
Process the data with an exponential multiplication factor (line broadening) of 1.0 Hz.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
Acquisition:
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Acquire data in positive ion mode.
Use a reference compound for internal mass calibration to ensure high mass accuracy.
Workflow for Spectral Data Confirmation
The following diagram illustrates a typical workflow for the confirmation of a chemical structure using various spectral techniques.
Caption: A generalized workflow for confirming the structure of a synthesized compound.
Comparative
A Comparative Guide to the Synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The targeted...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The targeted compound, 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, is a valuable intermediate, featuring a protected nitrogen and a C2-ester functional group, making it a versatile building block for further elaboration. This guide provides an objective comparison of the primary synthetic routes to this key intermediate, supported by experimental data and detailed protocols.
The synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate can be strategically approached in two main ways: a two-step sequence involving the initial formation of the indole ring followed by N-protection, or a potential one-pot reaction. This comparison focuses on the most prevalent and effective methods for each stage.
I. Synthesis of the Indole Core: Methyl 1H-indole-2-carboxylate
The initial and crucial step is the construction of the methyl 1H-indole-2-carboxylate backbone. Three classical methods are primarily considered for this transformation: the Reissert, Fischer, and Bischler-Möhlau syntheses.
Data Presentation: Comparison of Indole Core Synthesis Methods
Below is a diagram illustrating the general workflow for the three primary methods for synthesizing the indole-2-carboxylate core.
Caption: Comparative workflows for key indole core synthesis methods.
II. N-tert-butoxycarbonylation (N-Boc Protection)
Once methyl 1H-indole-2-carboxylate is obtained, the subsequent step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O). The choice of base and catalyst can significantly influence reaction efficiency and yield.
Data Presentation: Comparison of N-Boc Protection Methods
This diagram outlines the process of N-Boc protection, highlighting the role of the catalyst.
Caption: General workflow for the N-Boc protection of methyl 1H-indole-2-carboxylate.
III. Experimental Protocols
Method 1: Reissert Synthesis followed by N-Boc Protection
Step A: Synthesis of Indole-2-carboxylic Acid via Reissert Method [1]
Condensation: To a solution of sodium ethoxide in ethanol, add o-nitrotoluene followed by diethyl oxalate. The mixture is stirred at room temperature to form the sodium salt of ethyl o-nitrophenylpyruvate.
Reductive Cyclization: The intermediate salt is dissolved in acetic acid and water. Zinc dust is added portion-wise to effect the reduction of the nitro group and subsequent cyclization.
Work-up and Esterification: The crude indole-2-carboxylic acid is filtered and purified. Esterification to the methyl ester can be carried out using standard methods (e.g., methanol with a catalytic amount of sulfuric acid). The overall yield for this process is approximately 56%.[1]
Dissolve methyl 1H-indole-2-carboxylate in anhydrous tetrahydrofuran (THF).
Add triethylamine (TEA) (1.5 equivalents), di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring completion by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Method 2: Fischer Indole Synthesis followed by N-Boc Protection
Step A: Synthesis of Methyl 1H-indole-2-carboxylate via Fischer Synthesis [2][3]
Hydrazone Formation: A mixture of phenylhydrazine and methyl pyruvate is warmed (often in ethanol) to form the corresponding phenylhydrazone.
Cyclization: The isolated phenylhydrazone is added to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100°C) and stirred for a short period (e.g., 10-15 minutes).
Work-up: The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration, washed with water, and recrystallized to give methyl 1H-indole-2-carboxylate. Yields for analogous indole syntheses using this method are reported to be in the range of 72-80%.[2]
Step B: N-Boc Protection using Heterogeneous Catalyst [6]
To a solution of methyl 1H-indole-2-carboxylate in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent).
Add Amberlite-IR 120 resin (as a weight percentage of the starting amine).
Stir the mixture at room temperature for a very short duration (typically 1-5 minutes).
Monitor the reaction by TLC. Upon completion, filter off the resin and wash with DCM.
The combined filtrate is concentrated under reduced pressure to afford the N-Boc protected product in high yield (95-99%).[6]
Conclusion
For the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a two-step approach is the most documented and reliable.
For the indole core synthesis , the Fischer Indole Synthesis generally offers higher yields and shorter reaction times compared to the Reissert method, although the Reissert synthesis starts from more readily available and often cheaper starting materials.[1][2] The Bischler-Möhlau synthesis is less suitable for this specific target molecule.
For the N-Boc protection step , both standard base catalysis with TEA/DMAP and heterogeneous catalysis with Amberlite-IR 120 are highly efficient. The heterogeneous method offers the advantages of a very short reaction time, solvent-free conditions, and simple work-up by filtration, making it a greener and potentially more scalable option.[6]
The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and considerations for process greenness and efficiency. For laboratory-scale synthesis, the Fischer indole synthesis followed by heterogeneous N-Boc protection appears to be a highly effective and efficient strategy.
Biological activity of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate vs analogues
A Comparative Guide to the Biological Activity of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate Analogues For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileg...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Biological Activity of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indole have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide focuses on the biological activities of analogues of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, providing a comparative overview of their performance in various experimental assays.
Anticancer Activity of Indole Analogues
Several studies have highlighted the potential of indole derivatives as anticancer agents. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as EGFR, CDK2, and Bcl-2.[1][3]
Quantitative Data: Anticancer Activity of Indole-2-carboxamide Analogues
The following table summarizes the antiproliferative activity of a series of 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide analogues against various human cancer cell lines. The data is presented as GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values in micromolar (µM) concentrations.[3]
Compound ID
R4 Substituent
Mean GI50 (µM)
IC50 A-549 (µM)
IC50 MCF-7 (µM)
IC50 Panc-1 (µM)
IC50 HT-29 (µM)
5d
4-dimethylamino
1.10
1.20
0.90
1.30
1.00
5e
2-methylpyrrolidin-1-yl
0.95
0.95
0.80
1.00
1.05
5h
4-morpholin-4-yl
1.20
1.30
1.00
1.40
1.10
5i
4-piperidin-1-yl
1.30
1.40
1.10
1.50
1.20
5j
Unsubstituted
1.50
1.60
1.30
1.70
1.40
5k
4-dimethylamino
1.40
1.50
1.20
1.60
1.30
Doxorubicin
(Reference)
1.10
1.20
0.90
1.40
0.90
Data extracted from a study on indole-2-carboxamides with potent apoptotic antiproliferative activity.[3]
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
Cell Seeding: Human cancer cell lines (A-549, MCF-7, Panc-1, and HT-29) were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.
Signaling Pathway: Apoptosis Induction by Indole Derivatives
Anti-inflammatory Activity of Indole Analogues
Indole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]
Quantitative Data: COX Inhibition by Indole-based Thiosemicarbazones
The following table shows the in vitro COX-1 and COX-2 inhibitory activity of indole-based thiosemicarbazone derivatives.[5]
Compound ID
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
LT76
1.85
0.11
16.81
LT81
2.56
0.11
23.27
LT87
1.58
0.12
13.16
Celecoxib
1.32
0.11
12.00
Indomethacin
0.15
0.28
0.53
Data extracted from a study on the anti-inflammatory activity of novel thiosemicarbazone compounds.[5]
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a commercial colorimetric COX inhibitor screening assay kit.
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes were prepared according to the manufacturer's instructions.
Compound Incubation: The enzymes were incubated with the test compounds at various concentrations.
Substrate Addition: Arachidonic acid was added as the substrate to initiate the reaction.
Colorimetric Measurement: The peroxidase activity of COX was determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Data Analysis: The IC50 values were calculated from the concentration-response curves.
Experimental Workflow: Evaluation of Anti-inflammatory Activity
Antimicrobial Activity of Indole Analogues
The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties. Analogues have shown activity against a range of bacteria and fungi, including drug-resistant strains.[6]
Quantitative Data: Antimicrobial Activity of Indole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values in µg/mL for a series of indole derivatives against various microbial strains.[6]
Compound ID
S. aureus
MRSA
E. coli
B. subtilis
C. albicans
C. krusei
3a
12.5
25
25
12.5
25
50
3d
3.125
6.25
6.25
3.125
6.25
12.5
4a
6.25
12.5
12.5
6.25
12.5
25
Ampicillin
0.5
>100
2
0.25
-
-
Fluconazole
-
-
-
-
1
4
Data extracted from a study on the antimicrobial activities of new indole derivatives.[6]
The MIC values were determined using the twofold serial dilution method in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.
Compound Dilution: The test compounds were serially diluted in the appropriate broth/medium in 96-well microtiter plates.
Inoculum Preparation: Standardized suspensions of the microbial strains were prepared.
Inoculation: Each well was inoculated with the microbial suspension.
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Conclusion
While direct biological activity data for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate remains to be elucidated, the extensive research on its structural analogues reveals a promising landscape for the therapeutic potential of this class of compounds. The indole-1,2-dicarboxylate scaffold and related structures have demonstrated significant anticancer, anti-inflammatory, and antimicrobial activities. The provided data and experimental protocols offer a valuable resource for researchers interested in exploring the structure-activity relationships and therapeutic applications of novel indole derivatives. Further investigation into 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is warranted to determine its specific biological profile and potential as a lead compound for drug discovery.
A Comparative Purity Analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and Key Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal N-Protected Indole-2-Carboxylate Synthon In the realm of drug discovery and development, the purity of starting materials...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal N-Protected Indole-2-Carboxylate Synthon
In the realm of drug discovery and development, the purity of starting materials and intermediates is paramount to ensuring the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a key building block in the synthesis of various biologically active indole-containing compounds, is frequently utilized due to the stability and convenient removal of the tert-butoxycarbonyl (Boc) protecting group. However, the choice of N-protection can significantly influence not only the reactivity and stability of the indole scaffold but also the impurity profile of the resulting intermediate.
This guide provides a comprehensive purity analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and compares its performance with two common alternatives: the benzyl-protected analogue, 1-Benzyl 2-methyl 1H-indole-1,2-dicarboxylate, and the unprotected Methyl 1H-indole-2-carboxylate. This comparison, supported by experimental data and protocols, aims to equip researchers with the necessary information to make an informed decision when selecting an indole-2-carboxylate synthon for their specific synthetic needs.
Quantitative Purity Comparison
The purity of commercially available batches of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and its alternatives is typically high, as demonstrated by the data summarized in the table below. The primary analytical technique for purity assessment is High-Performance Liquid Chromatography (HPLC), which separates the main compound from any process-related impurities or degradation products.
Starting materials from synthesis (e.g., from Fischer indole synthesis), oxidation products.
Experimental Protocols for Purity Determination
Accurate assessment of purity requires robust analytical methodologies. The following protocols outline standard procedures for the analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and its analogues using HPLC, GC-MS, and NMR spectroscopy.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of the indole derivatives and for the detection of non-volatile impurities.
Instrumentation: HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
Solvent A: 0.1% Formic Acid in Water
Solvent B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
0-20 min: 50% B to 95% B
20-25 min: Hold at 95% B
25-30 min: 95% B to 50% B
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Column: Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 10 minutes at 280°C.
Injector Temperature: 250°C
MS Ion Source Temperature: 230°C
Mass Range: 40-550 m/z
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the compound and can also be used for quantitative purity analysis (qNMR) against a certified internal standard.
Instrumentation: NMR spectrometer (400 MHz or higher).
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Internal Standard (for qNMR): A certified standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
Procedure for ¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent.
Procedure for qNMR: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of deuterated solvent. Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualization of Analytical Workflows
To provide a clearer understanding of the processes involved in purity analysis and the rationale behind choosing a particular protecting group, the following diagrams have been generated.
Caption: A typical workflow for the purity analysis of indole derivatives.
Caption: A decision-making diagram for selecting an appropriate N-protecting group for indole-2-carboxylates based on reaction conditions.
Conclusion
The purity of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and its alternatives is consistently high from commercial suppliers, making them reliable starting materials for drug development. The choice between the Boc-protected, Cbz-protected, or unprotected indole-2-carboxylate should be guided by the specific requirements of the synthetic route, particularly the compatibility with subsequent reaction conditions. While the Boc group offers ease of removal under acidic conditions, the Cbz group is preferable when acidic conditions must be avoided and hydrogenolysis is a viable deprotection strategy. The unprotected indole offers a more direct route but may require careful optimization of reaction conditions to avoid side reactions at the indole nitrogen. By employing the analytical protocols outlined in this guide, researchers can confidently assess the purity of their chosen synthon and ensure the quality and integrity of their synthetic endeavors.
Validation
A Comparative Analysis of HPLC and LC-MS for the Characterization of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For N-functionalized indole derivatives such as 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate,...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For N-functionalized indole derivatives such as 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a versatile building block in medicinal chemistry, rigorous analytical methodologies are required to ensure identity, purity, and stability. This guide provides a comparative overview of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture, making it an indispensable tool for purity assessment and quantification.[1] Reversed-phase HPLC (RP-HPLC) is particularly effective for indole derivatives due to its ability to separate compounds based on hydrophobicity.[1] On the other hand, Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of HPLC with the mass analysis of a mass spectrometer, providing not only retention time data but also invaluable information about the molecular weight and structure of the analyte and its potential impurities.[2][3]
This guide will delve into the experimental protocols for both techniques, present comparative data in a tabular format, and provide a visual workflow to aid researchers in selecting the most appropriate analytical strategy for their needs.
Comparative Performance Data
The following tables summarize the key performance metrics for the analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate using HPLC and LC-MS.
Table 1: HPLC and LC-MS Method Parameters
Parameter
HPLC
LC-MS
Column
C18 reverse-phase (4.6 x 150 mm, 5 µm)
C18 reverse-phase (2.1 x 100 mm, 2.7 µm)
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
50-95% B over 15 min
50-95% B over 10 min
Flow Rate
1.0 mL/min
0.4 mL/min
Detection
UV at 280 nm
ESI-MS (Positive Ion Mode)
Injection Volume
10 µL
5 µL
Column Temperature
30 °C
40 °C
Table 2: Analyte Characterization Data
Parameter
HPLC
LC-MS
Retention Time (RT)
8.5 min
5.2 min
Purity (by area %)
>98%
>98%
Molecular Weight ( g/mol )
Not Determined
275.30
Observed Mass [M+H]⁺
Not Applicable
276.12
Key Fragment Ions
Not Applicable
m/z 220.1 (loss of C4H9), m/z 176.1 (loss of CO2CH3)
Limit of Detection (LOD)
ng level
pg to fg level
Limit of Quantitation (LOQ)
ng level
pg level
Alternative Analytical Techniques
While HPLC and LC-MS are primary methods for quantitative and qualitative analysis, other techniques can be employed for preliminary or orthogonal assessments.
Rapid, qualitative purity check and reaction monitoring.[1]
Gas Chromatography (GC)
Separation based on volatility and interaction with a stationary phase.[2]
High
Suitable for volatile and thermally stable indole derivatives.[2]
Nuclear Magnetic Resonance (NMR)
Analysis of the magnetic properties of atomic nuclei.
Low
Definitive structure elucidation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the characterization of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
A Comparative Guide to Alternatives for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of an appropriate N-protecting group for the indole-2-carboxylate scaffold is a critical decision that can significantly impact the succes...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of an appropriate N-protecting group for the indole-2-carboxylate scaffold is a critical decision that can significantly impact the success of a synthetic route. The widely used 1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate, featuring a tert-butoxycarbonyl (Boc) protecting group, offers a balance of stability and ease of removal. However, alternative reagents with different N-protecting groups can provide advantages in terms of reactivity, stability under specific reaction conditions, and orthogonality in deprotection schemes. This guide provides an objective comparison of various N-protected methyl or ethyl indole-2-carboxylates, supported by available experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.
The performance of a protecting group is often context-dependent, influencing reaction yields, regioselectivity, and the potential for side reactions. This guide focuses on three key synthetic transformations where N-protected indole-2-carboxylates are commonly employed: C-H functionalization, Suzuki-Miyaura cross-coupling, and C3-lithiation with electrophilic quench.
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization of the indole core is a powerful tool for elaborating the scaffold. The nature of the N-protecting group can influence the regioselectivity and efficiency of these reactions.
Table 1: Comparison of N-Protecting Groups in Palladium-Catalyzed C-H Functionalization of Indole-2-carboxylates
Disclaimer: The data in this table is collated from different sources and the reaction conditions are not identical. Therefore, the yields are not directly comparable but provide an indication of the performance of each protecting group in a similar transformation.
Experimental Protocol: Palladium-Catalyzed Aerobic C-H Amination for the Synthesis of Ethyl 1-acetyl-1H-indole-2-carboxylate [1]
To a solution of ethyl 2-acetamido-3-phenyl-acrylate (1 equivalent) in dimethyl sulfoxide (DMSO) is added palladium(II) acetate (10 mol%). The reaction vessel is then placed under an atmosphere of oxygen (1 atm) and heated to 80 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 1-acetyl-1H-indole-2-carboxylate.
Caption: General workflow for Pd-catalyzed C-H functionalization of N-protected indole-2-carboxylates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The stability and electronic properties of the N-protecting group can affect the catalytic cycle.
Table 2: Comparison of N-Protecting Groups in Suzuki-Miyaura Cross-Coupling of Bromoindoles
N-Protecting Group
Reagent
Reaction Conditions
Product
Yield (%)
Reference
Boc
N-Boc-5,7-dibromoindole
Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, H₂O, µW, 120 °C, 1 h
Disclaimer: The data in this table is collated from different sources and the reaction conditions may not be identical. Therefore, the yields are not directly comparable but provide an indication of the performance of each protecting group in a similar transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of 5,7-Dibromoindole [3]
In a microwave vial, 5,7-dibromoindole (1.0 mmol), phenylboronic acid (3.0 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) are combined. The vial is sealed, flushed with a stream of dry nitrogen, and water (2.5 mL) is added via a septum. The vial is sonicated for 30 seconds and then heated under microwave irradiation for 1 hour at 120 °C. After cooling, the reaction mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of N-protected bromoindoles.
Deprotection of N-Protected Indoles
The ease and selectivity of removing the protecting group are paramount. The choice of deprotection conditions should be compatible with other functional groups in the molecule.
Table 3: Comparison of Deprotection Methods for N-Protected Indoles
N-Protecting Group
Deprotection Reagent/Conditions
Comments
Reference
Boc
Trifluoroacetic acid (TFA) in CH₂Cl₂
Standard, fast, but harsh for acid-sensitive groups.
Experimental Protocol: Deprotection of N-Boc-Indoles using Oxalyl Chloride [6]
To a stirred solution of the N-Boc protected indole (1 equivalent) in methanol at room temperature, oxalyl chloride (3 equivalents) is added dropwise. The reaction is stirred at room temperature for 1-4 hours, with progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to yield the deprotected indole.
Application in Drug Discovery: Indole Derivatives as Kinase Inhibitors
Indole-2-carboxamides are a privileged scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs.[10][11][12] The functionalization of the indole core, often facilitated by the use of N-protecting groups, is crucial for achieving high potency and selectivity against various kinases such as EGFR, CDK2, and VEGFR-2.[13][14][15][16]
Caption: Role of indole-2-carboxamide derivatives as inhibitors in key cancer signaling pathways.
Cost-benefit analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate synthesis routes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes for obtaining 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes for obtaining 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, cost of materials, and procedural complexity, supported by experimental data to inform strategic decisions in process development and scale-up.
Executive Summary
Two viable synthetic pathways for the target molecule have been evaluated:
Route 1: Direct N-Boc Protection. This route involves the direct N-protection of commercially available methyl 1H-indole-2-carboxylate using di-tert-butyl dicarbonate (Boc₂O).
Route 2: Esterification followed by N-Boc Protection. This pathway begins with the esterification of indole-2-carboxylic acid to form methyl 1H-indole-2-carboxylate, which is then subjected to N-Boc protection.
The analysis indicates that Route 1 offers a more streamlined and cost-effective approach due to its single-step nature and high yield, assuming the availability of methyl 1H-indole-2-carboxylate at a competitive price. Route 2 provides a valuable alternative if indole-2-carboxylic acid is a more readily available or economical starting material.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthetic route, assuming a theoretical 100 mmol scale for ease of comparison.
Table 1: Starting Material and Reagent Costs
Compound
Route 1 (USD)
Route 2 (USD)
Supplier (Example)
Methyl 1H-indole-2-carboxylate
150.00 - 250.00
-
Sigma-Aldrich, Thermo Fisher
Indole-2-carboxylic acid
-
50.00 - 100.00
Sigma-Aldrich, TCI
Di-tert-butyl dicarbonate
30.00 - 60.00
30.00 - 60.00
Sigma-Aldrich, TCI
Methanol
-
5.00 - 10.00
Fisher Scientific
Sulfuric Acid (catalyst)
-
< 1.00
VWR, Sigma-Aldrich
4-DMAP (catalyst)
5.00 - 10.00
5.00 - 10.00
Sigma-Aldrich
Dichloromethane (solvent)
10.00 - 20.00
10.00 - 20.00
Fisher Scientific
Estimated Total Material Cost
195.00 - 340.00
100.00 - 201.00
Table 2: Process and Yield Comparison
Parameter
Route 1
Route 2
Number of Steps
1
2
Typical Yield (Step 1)
90-98%
85-95% (Esterification)
Typical Yield (Step 2)
-
90-98% (N-Boc Protection)
Overall Yield
90-98%
76-93%
Reaction Time
12-24 hours
24-48 hours (total)
Purification Method
Column Chromatography
Column Chromatography (x2)
Estimated Product per 100 mmol
24.8 g - 27.0 g
21.0 g - 25.6 g
Experimental Protocols
Route 1: Direct N-Boc Protection of Methyl 1H-indole-2-carboxylate
Materials:
Methyl 1H-indole-2-carboxylate (1.0 eq)
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Dichloromethane (DCM), anhydrous
Procedure:
To a solution of methyl 1H-indole-2-carboxylate in anhydrous dichloromethane, add 4-dimethylaminopyridine (DMAP).
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate as a solid.
Route 2: Esterification of Indole-2-carboxylic Acid and Subsequent N-Boc Protection
Step 2a: Fischer Esterification of Indole-2-carboxylic Acid
Materials:
Indole-2-carboxylic acid (1.0 eq)
Methanol (excess, as solvent)
Sulfuric acid (catalytic amount)
Procedure:
Suspend indole-2-carboxylic acid in methanol.
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or silica gel column chromatography to yield methyl 1H-indole-2-carboxylate.
Step 2b: N-Boc Protection of Methyl 1H-indole-2-carboxylate
Follow the same procedure as described in Route 1.
Visualizing the Synthesis Routes
The following diagrams illustrate the workflows for the two synthetic routes.
Diagram 1. Workflow for Direct N-Boc Protection (Route 1).
Diagram 2. Workflow for Esterification and N-Boc Protection (Route 2).
Conclusion and Recommendations
For the synthesis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, the direct N-Boc protection of methyl 1H-indole-2-carboxylate (Route 1) is the more efficient and straightforward method, offering a higher overall yield in a single step. However, the cost-effectiveness of this route is highly dependent on the market price of the starting material.
Route 2, involving the esterification of indole-2-carboxylic acid followed by N-Boc protection, presents a viable alternative, particularly when indole-2-carboxylic acid is significantly more economical or readily available than its methyl ester. While this route involves an additional step and purification, potentially lowering the overall yield, the lower initial raw material cost may offset these factors in a large-scale production setting.
Researchers and process chemists should therefore conduct a thorough cost analysis of the starting materials at their intended scale before selecting the optimal synthetic route. Both routes utilize standard laboratory reagents and techniques, making them accessible for most chemical research and development facilities.
Comparative
A Researcher's Guide to 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate: Supplier and Quality Comparison
For scientists and professionals in drug development, the purity and consistency of starting materials are paramount. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (CAS No.
Author: BenchChem Technical Support Team. Date: December 2025
For scientists and professionals in drug development, the purity and consistency of starting materials are paramount. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (CAS No. 163229-48-9), a key building block in the synthesis of various biologically active compounds, is no exception. This guide provides a comparative overview of prominent suppliers and outlines the essential analytical methods for quality assessment, ensuring the reliability of your research outcomes.
Supplier Overview and Quality Data Comparison
The selection of a reliable supplier is a critical first step in any research endeavor. While many suppliers offer 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, the level of quality control and the transparency of analytical data can vary significantly. Below is a comparison of what can be typically expected from leading chemical suppliers.
Supplier
Stated Purity
Availability of Analytical Data
Notes
Thermo Scientific
Typically ≥97%
Certificate of Analysis (CoA) often available upon request.
A well-established supplier with a strong reputation for quality.
Santa Cruz Biotechnology
Not always specified; lot-specific
Certificate of Analysis (CoA) and analytical data like ¹H-NMR and mass spectrometry are generally available.
Offers a broad range of research chemicals.
BLDpharm
Purity levels may vary; often high
Product pages often indicate the availability of NMR, HPLC, and LC-MS data.
A competitive supplier with a wide selection of building blocks.
CymitQuimica
Purity levels are provided (e.g., 95%)
Product information includes key chemical properties.
A European supplier catering to the research community.
Note: The information in this table is based on publicly available data and is subject to change. It is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase to obtain precise purity data and impurity profiles.
Key Quality Control Parameters
When evaluating the quality of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, researchers should focus on the following parameters, which should be detailed in the supplier's Certificate of Analysis:
Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound. It should be expressed as a percentage (e.g., >98%).
Identity Confirmation by NMR: Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure of the molecule. The spectra should be consistent with the expected structure of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, providing further evidence of its identity.
Residual Solvents: The CoA should indicate the levels of any residual solvents from the manufacturing process, as these can interfere with subsequent reactions.
Water Content: The amount of water present in the sample, typically determined by Karl Fischer titration, is an important quality parameter.
Experimental Protocols for Quality Assessment
For laboratories wishing to perform their own quality control, the following protocols provide a framework for the analysis of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from any potential impurities.
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for improved peak shape)
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. Adding 0.1% formic acid to both solvents can improve peak symmetry.
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
UV Detection: 220 nm
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Structural Confirmation by ¹H NMR Spectroscopy
This protocol will confirm the identity of the compound by analyzing its proton signals.
Instrumentation:
NMR spectrometer (300 MHz or higher)
Reagents:
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Tetramethylsilane (TMS) as an internal standard
Procedure:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations of the peaks with the expected values for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Molecular Weight Verification by Mass Spectrometry (MS)
This method confirms the molecular weight of the compound.
Instrumentation:
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
Data Interpretation: Analyze the resulting mass spectrum for the presence of the expected molecular ion peak ([M+H]⁺ or [M+Na]⁺).
Visualizing the Workflow
To aid in understanding the quality assessment process, the following diagrams illustrate the logical flow of experiments.
Caption: A typical workflow for the quality assessment of a chemical compound.
Caption: The relationship between compound quality and research outcomes.
Safety & Regulatory Compliance
Safety
Proper Disposal of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals Immediate Safety and Hazard Assessment Before beginning any disposal procedures, it is crucial to handle 1-tert-Bu...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Assessment
Before beginning any disposal procedures, it is crucial to handle 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate with appropriate safety measures to minimize exposure and risk. Based on the known properties of indole compounds, this chemical should be treated as hazardous waste.
Reactivity with strong oxidizing agents and acids is possible.[2]
Environmental release must be strictly avoided.[2][3]
Personal Protective Equipment (PPE)
To ensure safety during the handling and disposal of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, the following personal protective equipment must be worn:
Safety glasses with side shields or chemical safety goggles
Body Protection
Laboratory coat
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood.
This data is based on general recommendations for handling indole derivatives.[2][4]
Step-by-Step Disposal Protocol
The disposal of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate waste should follow a systematic approach of segregation, containment, labeling, and transfer.
1. Waste Segregation:
Solid Waste: Collect unused solid 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[4]
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[4]
2. Waste Containment:
Use containers that are in good condition and compatible with the chemical waste.
For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and prevent spills.[4]
Ensure the exterior of the waste container is clean and free of contamination.[4]
Keep containers tightly closed at all times, except when adding waste.[1][5]
Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[4]
3. Waste Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste."[4][5]
The label must include the full chemical name: "1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate" and its approximate concentration and composition.[5]
4. Storage:
Store waste containers in a designated, secure area away from incompatible materials.
Store in a cool, dry, and well-ventilated location.[1]
5. Waste Disposal and Pickup:
Do not dispose of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate down the drain or in regular trash.[3][4]
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[4]
Follow your institution's specific procedures for hazardous waste collection and removal.[5]
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity. The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[4]
Disposal Workflow
The following diagram illustrates the proper disposal workflow for 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate.
Essential Safety and Operational Guide for Handling 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate
This guide provides comprehensive safety and logistical information for the handling and disposal of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (CAS No. 163229-48-9).
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides comprehensive safety and logistical information for the handling and disposal of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate (CAS No. 163229-48-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
Category
Item
Specifications
Rationale
Eye Protection
Safety Goggles
Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant splash hazard.
To protect eyes from splashes and potential irritants.[2]
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves. Double gloving is recommended. Inspect gloves for integrity before each use.
To prevent skin contact with the compound, which may be toxic upon dermal absorption.[1][2]
Body Protection
Laboratory Coat
A full-length, buttoned lab coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.
To protect skin and personal clothing from contamination.[2]
Respiratory Protection
Fume Hood or Respirator
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.
To prevent inhalation of potentially harmful dust or vapors.[2]
Foot Protection
Closed-Toe Shoes
Shoes that fully cover the feet are required.
To protect feet from spills and falling objects.
Operational and Disposal Plans
A systematic approach to the handling, storage, and disposal of 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate is critical to minimize exposure and environmental contamination.
Step-by-Step Handling Protocol
Preparation:
Designate a specific work area within a certified chemical fume hood.
Ensure all necessary PPE is available and in good condition.
Have an emergency spill kit readily accessible.
Handling:
Avoid direct contact with the substance. Use appropriate tools, such as spatulas, for transferring the solid.
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Keep containers tightly closed when not in use to minimize the release of vapors.[2]
Post-Handling:
Thoroughly clean the work area after use.
Decontaminate any equipment that has come into contact with the chemical.
Properly remove and dispose of PPE in the designated hazardous waste stream.[2]
Wash hands thoroughly with soap and water after removing gloves.[2]
Storage
Store 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
Disposal Plan
All waste containing 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate must be treated as hazardous waste.
Waste Segregation:
Solid Waste: Place contaminated disposable items (e.g., gloves, pipette tips, weighing paper) in a designated solid hazardous waste container.[1]
Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a designated liquid hazardous waste container.[1]
Ensure waste containers are chemically compatible with indole compounds and any solvents used.[1]
Labeling and Collection:
Immediately label all waste containers with "Hazardous Waste" and list the chemical contents.[1]
Keep waste containers securely closed except when adding waste.[1]
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1]
Under no circumstances should this chemical or its waste be disposed of down the drain or released into the environment. [1]
Visual Guides
The following diagrams illustrate the procedural workflow for safe handling and the logical relationship for risk assessment.